Methyltetrazine-PEG25-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108N4O27/c1-56-61-63-60(64-62-56)57-2-4-58(5-3-57)91-55-54-90-53-52-89-51-50-88-49-48-87-47-46-86-45-44-85-43-42-84-41-40-83-39-38-82-37-36-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-24-75-23-22-74-21-20-73-19-18-72-17-16-71-15-14-70-13-12-69-11-10-68-9-8-67-7-6-59(65)66/h2-5H,6-55H2,1H3,(H,65,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRCHCLFIDDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108N4O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyltetrazine-PEG25-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG25-acid is a trifunctional linker at the forefront of bioconjugation and targeted therapeutic development. This reagent leverages the power of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction, to facilitate the precise and efficient coupling of biomolecules. Its unique structure, comprising a highly reactive methyltetrazine moiety, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for creating complex bioconjugates for a range of applications, from antibody-drug conjugates (ADCs) to advanced in vivo imaging. This guide provides an in-depth technical overview of this compound, including its core applications, quantitative performance data, and detailed experimental protocols.
Core Concepts: The Chemistry of this compound
The functionality of this compound is derived from its three key components:
-
Methyltetrazine: This is the bioorthogonal reactive group. It undergoes a rapid and highly specific [4+2] cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO) derivative. This iEDDA reaction is characterized by its exceptional speed and the fact that it proceeds under mild, physiological conditions without the need for a catalyst. The only byproduct is nitrogen gas, making it a very "clean" reaction for biological systems.[1][2][3] The methyl group on the tetrazine ring enhances its stability, a crucial factor for in vivo applications.[4]
-
PEG25 Spacer: The long polyethylene glycol chain, consisting of 25 PEG units, imparts several beneficial properties. It significantly increases the hydrophilicity and aqueous solubility of the molecule and any resulting conjugate.[2][] This PEG linker also provides a flexible spacer that minimizes steric hindrance between the conjugated molecules, helping to preserve their native conformation and function.[2]
-
Carboxylic Acid: The terminal carboxylic acid group provides a versatile handle for conjugation to biomolecules bearing primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[2][6] This is typically achieved by activating the carboxylic acid with carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][6]
Key Applications in Biochemistry
The unique properties of this compound make it an invaluable tool in several advanced biochemical applications:
-
Antibody-Drug Conjugates (ADCs): In this modality, an antibody is first functionalized with this compound. The resulting tetrazine-modified antibody can then be precisely conjugated to a TCO-modified cytotoxic drug. This modular approach allows for the separate optimization of the antibody and the drug payload, facilitating the development of next-generation targeted cancer therapies.[3][][6][7][8]
-
PROTACs (Proteolysis Targeting Chimeras): This molecule can serve as a long, flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Pre-targeted Imaging and Therapy: This powerful in vivo strategy involves a two-step approach. First, a tetrazine-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a TCO-labeled imaging agent (e.g., a PET tracer) or a therapeutic agent is administered.[3] This approach can significantly improve the therapeutic index by minimizing off-target toxicity.[3]
-
Live Cell Imaging and Proteomics: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific labeling of proteins and other biomolecules in the complex environment of living cells.[9][10][11] This enables a wide range of applications, from tracking protein localization and dynamics to identifying protein-protein interactions.
Quantitative Data
The performance of the tetrazine-TCO ligation is a key advantage. The reaction is among the fastest known bioorthogonal reactions.[12][13]
| Parameter | Value | Reaction | Notes |
| Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Reaction | 1 - 3.3 x 10⁶ M⁻¹s⁻¹ | Inverse Electron Demand Diels-Alder (iEDDA) | The exact rate can be influenced by the specific structure of the TCO and the reaction solvent.[1][4][12] |
| Reaction Conditions | Aqueous media (e.g., PBS), room temperature or 37°C | iEDDA Ligation | The reaction is catalyst-free and proceeds efficiently under physiological conditions.[1][12][13] |
| Stability of Methyltetrazine | High | In biological media | Methyl-substituted tetrazines show greater stability in blood serum compared to unsubstituted tetrazines.[4] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein, followed by the bioorthogonal ligation to a TCO-modified molecule.
Materials:
-
This compound
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
TCO-modified molecule of interest
-
Size-exclusion chromatography system (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
Part A: Activation and Conjugation of this compound to Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in ice-cold Conjugation Buffer.[2]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Protein:
-
Add the freshly activated linker solution to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling (DOL) and should be optimized. A starting point is a 10-20 fold molar excess.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the tetrazine-modified protein from unreacted linker and byproducts using a desalting column or other size-exclusion chromatography method.[2]
-
Part B: Bioorthogonal Ligation with TCO-Modified Molecule
-
Click Reaction:
-
In a microcentrifuge tube, combine the purified tetrazine-modified protein with the TCO-modified molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure complete reaction.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid.[3]
-
-
Final Purification:
-
Purify the final bioconjugate from the unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography or dialysis.[3]
-
Protocol 2: Monitoring the Tetrazine-TCO Ligation by UV-Vis Spectrophotometry
The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine ring.[4][12]
Procedure:
-
Prepare solutions of the tetrazine-modified biomolecule and the TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the initial absorbance spectrum of the tetrazine-containing solution. The tetrazine ring has a characteristic absorbance peak around 520-540 nm.[4][12]
-
Mix the two solutions to initiate the reaction.
-
At various time points, measure the absorbance at the characteristic wavelength of the tetrazine.
-
The reaction is complete when the absorbance at this wavelength no longer decreases, indicating the consumption of the tetrazine.
Mandatory Visualizations
Caption: Workflow for two-step protein bioconjugation.
Caption: Mechanism of the Tetrazine-TCO iEDDA reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. confluore.com.cn [confluore.com.cn]
- 11. scispace.com [scispace.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Methyltetrazine-PEG25-acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyltetrazine-PEG25-acid is a heterobifunctional linker that plays a critical role in the field of bioconjugation, particularly in the development of targeted therapeutics and advanced imaging agents. Its mechanism of action is centered around two key functionalities: a highly reactive methyltetrazine moiety that enables rapid and specific bioorthogonal "click chemistry," and a terminal carboxylic acid for stable conjugation to biomolecules. The extended polyethylene (B3416737) glycol (PEG25) chain enhances the pharmacokinetic properties of the resulting conjugate, improving solubility, stability, and in vivo circulation time. This guide provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and critical workflows associated with the use of this compound.
Core Mechanism of Action
The functionality of this compound is tripartite, involving the distinct roles of the methyltetrazine group, the PEG25 linker, and the terminal carboxylic acid.
The Methyltetrazine Moiety: Bioorthogonal Ligation
The cornerstone of this compound's utility is the methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is a cornerstone of bioorthogonal chemistry, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3][4]
The ligation process occurs in a two-step cascade:
-
[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the electron-rich, strained TCO (the dienophile) in a [4+2] cycloaddition. This forms a highly unstable tricyclic intermediate.[1][5]
-
Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][2] This release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]
This reaction is exceptionally fast and highly specific, proceeding efficiently at low concentrations under physiological conditions without the need for a catalyst.[3][6]
The PEG25 Linker: Pharmacokinetic Enhancement
The polyethylene glycol (PEG) component of the linker serves to improve the biopharmaceutical properties of the molecule to which it is conjugated.[7][8] This process, known as PEGylation, confers several advantages:
-
Increased Hydrophilicity: The long PEG25 chain significantly increases the water solubility of the conjugate.[8][9]
-
Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[8][10]
-
Prolonged Circulation Time: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, extending its half-life in the bloodstream.[10][11]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the conjugated biomolecule, reducing the likelihood of an immune response.[7][9][11] This is often referred to as the "stealth effect."
While longer PEG chains, such as in PEG25, are expected to enhance these effects, they may also introduce steric hindrance, which could potentially decrease the accessibility of the reactive moieties and the binding affinity of the conjugated molecule to its target.[12]
The Carboxylic Acid Group: Covalent Conjugation
The terminal carboxylic acid (–COOH) provides a versatile handle for covalently attaching the this compound linker to a target molecule, typically a protein, antibody, or other biomolecule containing primary amine (–NH₂) groups (e.g., the side chain of lysine (B10760008) residues).[13][14][15]
This conjugation is not spontaneous and requires activation of the carboxylic acid. This is commonly achieved using carbodiimide (B86325) chemistry, for instance, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.[11]
Quantitative Data
The performance of the this compound linker is critically dependent on the kinetics of the tetrazine-TCO ligation. The following table summarizes key quantitative data for this bioorthogonal reaction. It is important to note that specific reaction rates can be influenced by the substituents on both the tetrazine and the TCO, as well as the solvent and temperature.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for Tetrazine-TCO ligation. | [3][6] |
| up to 30,000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | [8] | |
| 2000 (±400) M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [8] | |
| 2000 M⁻¹s⁻¹ | In 9:1 methanol/water. | [5] | |
| Reaction pH | 6 - 9 | PBS buffer. | [3][8] |
| Reaction Temperature | Room Temperature, 4°C, 25°C, or 37°C | Dependent on the specific application. | [8] |
| Tetrazine Absorbance Maximum (for monitoring) | 510 - 550 nm | Disappears upon reaction. | [3][6] |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound: conjugation to a primary amine-containing molecule and the subsequent bioorthogonal ligation with a TCO-modified molecule. These are generalized protocols that may require optimization for specific applications.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the functionalization of an antibody with this compound via its carboxylic acid group.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[11]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.[11]
-
Activation and Conjugation: a. In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. The molar ratio of Acid:EDC:NHS is typically 1:1.2:1.2. b. Incubate for 15-30 minutes at room temperature to form the NHS ester. c. Add a 5 to 30-fold molar excess of the activated linker solution to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired degree of labeling.[11] d. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[11]
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[11]
-
Characterization: The resulting tetrazine-modified antibody can be characterized by UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine at ~520-540 nm and the protein at 280 nm.
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Antibody with a TCO-Functionalized Molecule
This protocol details the "click" reaction between the tetrazine-modified antibody and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system (optional)
Procedure:
-
Reactant Preparation: Prepare solutions of the tetrazine-modified antibody and the TCO-functionalized molecule in the Reaction Buffer.
-
Ligation Reaction: a. Mix the tetrazine-modified antibody and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio (Antibody:TCO-molecule). A slight excess of the TCO-molecule may be used to ensure complete conjugation of the antibody.[16] b. Incubate the reaction mixture for 30-60 minutes at room temperature.[8] For live-cell imaging applications, incubation times may be shorter (10-30 minutes).[8]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by spectrophotometry by observing the disappearance of the tetrazine's characteristic absorbance at 520-540 nm.[4]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted TCO-molecule using size-exclusion chromatography.[16]
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the antibody corresponding to the mass of the attached TCO-molecule. Mass spectrometry can provide a more precise characterization.[4]
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual-action mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for bioconjugation.
Logical Relationships
Caption: Functional components and their outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methyltetrazine-PEG9-acid | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
The Pivotal Role of the PEG25 Spacer in Methyltetrazine Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic and imaging agents to targeting moieties, such as antibodies, has revolutionized the field of targeted medicine. The linker connecting these two components is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence. This technical guide provides an in-depth exploration of the role of a long-chain PEG spacer, specifically the 25-unit PEG (PEG25), in methyltetrazine linkers used in bioconjugation, with a particular focus on antibody-drug conjugates (ADCs).
Core Functions of the PEG Spacer in Methyltetrazine Linkers
Methyltetrazine linkers are instrumental in bioorthogonal chemistry, enabling the rapid and specific ligation with trans-cyclooctene (B1233481) (TCO) tagged molecules. The incorporation of a PEG spacer within these linkers serves several crucial functions:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG spacer counteracts this hydrophobicity, improving the solubility of the entire conjugate in aqueous environments.[1][2] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1]
-
Reduced Aggregation: By increasing the hydrophilicity and providing a flexible chain, the PEG spacer helps to prevent the aggregation of ADC molecules.[3] This is a critical quality attribute, as aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[4]
-
Steric Hindrance Mitigation: The PEG spacer provides a flexible and extended connection between the antibody and the payload, which can minimize steric hindrance.[5] This can be important for the interaction of the antibody with its target antigen and for the subsequent action of the payload.
-
Improved Pharmacokinetics: The presence of a PEG chain can significantly alter the pharmacokinetic properties of a conjugate. It can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[6] This extended circulation time can result in greater accumulation of the therapeutic at the target site.
The Impact of PEG Spacer Length: The Case for PEG25
The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of the conjugate. While shorter PEG chains (e.g., PEG4, PEG8) offer some benefits, longer chains like PEG24 and, by extension, PEG25, have been shown to provide significant advantages, particularly for hydrophobic payloads.
Longer PEG linkers dramatically improve the pharmacokinetic profile of ADCs, leading to a prolonged half-life and an increased area under the curve (AUC).[1] This is especially beneficial when targeting antigens with low expression levels or when using highly hydrophobic payloads.[1] However, it is important to note that very long linkers may sometimes negatively impact in vitro cytotoxicity, highlighting the need for a balance between pharmacokinetic enhancement and potent cell-killing activity.[1][7]
Quantitative Data on the Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies, illustrating the effect of PEG linker length on key ADC parameters. While direct data for PEG25 is limited, the trends observed with PEG24 provide a strong indication of its expected performance.
Table 1: Impact of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) | Reference |
| No PEG | ~15 | Burke et al., 2017[2] |
| PEG2 | ~10 | Burke et al., 2017[2] |
| PEG4 | ~7 | Burke et al., 2017[2] |
| PEG8 | ~5 | Burke et al., 2017[2] |
| PEG12 | ~5 | Burke et al., 2017[2] |
| PEG24 | ~5 | Burke et al., 2017[2] |
Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8.
This data demonstrates that increasing the PEG linker length leads to a decrease in ADC clearance, with a plateau observed around PEG8. Longer linkers like PEG24 maintain this low clearance rate, contributing to a longer circulation half-life.
Table 2: In Vivo Efficacy of an ADC with a methyl-PEG24 (mPEG24) Linker
| ADC Moiety | Key Findings | Reference |
| methyl-PEG24 (mPEG24) | Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression. | PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates[8][9] |
| Showed prolonged half-life and enhanced animal tolerability. | PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates[8][9] |
This study highlights the significant advantages of a long PEG chain in improving the overall therapeutic index of an ADC.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of ADCs with methyltetrazine-PEG25 linkers.
ADC Synthesis and Characterization
Objective: To conjugate a methyltetrazine-PEG25-payload to a monoclonal antibody and characterize the resulting ADC.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Methyltetrazine-PEG25-NHS ester (or other reactive derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
LC-MS system
Protocol:
-
Antibody Reduction (for cysteine conjugation):
-
Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
Conjugation:
-
Immediately add the desired molar excess of the Methyltetrazine-PEG25-payload linker to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the ADC from unreacted linker and payload using a SEC column.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the payload). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The weighted average DAR is calculated from the peak areas of the different DAR species.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides the most accurate DAR value and information on the distribution of different drug-loaded species.[12][13]
-
-
Aggregation Assessment:
-
Size-Exclusion Chromatography (SEC): SEC is the most common method to separate and quantify monomers, dimers, and higher-order aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the ADC formulation.
-
-
Purity and Identity:
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
-
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of an ADC with a Methyltetrazine-PEG25 linker.
Protocol:
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
Administration: Administer the ADC intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using a validated ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.[6]
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of Methyltetrazine-PEG25 linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Stability of Methyltetrazine-PEG25-acid in aqueous solutions
An In-depth Technical Guide to the Aqueous Stability of Methyltetrazine-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key reagent in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) dienophiles. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker, while the methyltetrazine moiety offers a balance of reactivity and stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in aqueous solutions, methods for its assessment, and practical considerations for its use in research and drug development.
The stability of tetrazine compounds is a critical parameter for their successful application, particularly in time-dependent studies such as in vivo imaging or the long-term tracking of labeled molecules.[1] The tetrazine ring can be susceptible to degradation in aqueous media, a factor that must be carefully considered during experimental design.[2]
Factors Influencing the Stability of this compound
The stability of the methyltetrazine core in aqueous solutions is primarily influenced by the chemical environment, including pH, temperature, and the presence of nucleophiles.
Effect of Substituents
The substituents on the tetrazine ring play a crucial role in its stability. Electron-donating groups, such as the methyl group in this compound, generally increase the stability of the tetrazine ring in aqueous media.[2][3][4] In contrast, electron-withdrawing groups tend to decrease stability, making the tetrazine more susceptible to nucleophilic attack and degradation.[5][6][7] This makes methyltetrazine derivatives a robust choice for applications requiring a more stable reagent.[8] In fact, Methyltetrazine-PEG4-acid is described as one of the most stable tetrazines commercially available.[9][10]
pH Dependence
The stability of tetrazines in aqueous solutions is pH-dependent.[11] While the iEDDA ligation reaction with TCO is efficient across a broad pH range, typically between 6.0 and 9.0, basic conditions can accelerate the degradation of the tetrazine ring.[6][8] It is advisable to work within a neutral to slightly acidic pH range to maximize the stability of this compound during prolonged incubations.
Aqueous Environment and Nucleophiles
Tetrazines are generally less stable in aqueous solutions compared to organic solvents.[11] The presence of water and other nucleophiles in biological media can lead to the degradation of the tetrazine ring.[11] Therefore, it is recommended to prepare fresh aqueous solutions of tetrazine reagents immediately before use to minimize degradation.[2]
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the stability of various tetrazine derivatives has been studied under different conditions. The following table summarizes representative stability data for related tetrazine compounds to provide a general understanding of their behavior in aqueous solutions.
| Tetrazine Derivative | Conditions | Half-life (t½) | Reference |
| General Methyl-Substituted Tetrazines | Biologically relevant media | Generally high stability | [12] |
| Pyridyl-Substituted Tetrazine (Me4Pyr) | Full cell growth medium, 37 °C | ~30% intact after 12 h | [5] |
| Phenyl-Substituted Tetrazine (MePh) | Full cell growth medium, 37 °C | >95% intact after 12 h | [5] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4), 37 °C | 15-40% intact after 12 h | [6][7] |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4), 37 °C | >75% intact after 12 h | [6][7] |
Experimental Protocols for Stability Assessment
To determine the precise stability of this compound under specific experimental conditions, a stability study can be performed. The following are detailed methodologies for key experiments.
Protocol 1: Stability Assessment using UV-Vis Spectrophotometry
This protocol allows for the monitoring of tetrazine degradation by observing the decrease in its characteristic absorbance.
1. Reagent Preparation: a. Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. b. Prepare the aqueous buffers of interest (e.g., PBS at various pH values).
2. Sample Preparation: a. Dilute the this compound stock solution in the desired aqueous buffer to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.5 - 1.5) at the λmax of the tetrazine (around 520-540 nm). b. Prepare several identical samples for analysis at different time points.
3. Incubation: a. Incubate the samples at the desired temperature (e.g., 25°C or 37°C). b. Protect the samples from light to prevent photobleaching, unless photostability is the parameter being tested.
4. Data Acquisition: a. At each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of a sample at the λmax of the tetrazine. b. Use the corresponding aqueous buffer as a blank.
5. Data Analysis: a. Plot the absorbance values as a function of time. b. Fit the data to a first-order decay model to determine the degradation rate constant (k). c. Calculate the half-life (t½) of the this compound using the formula: t½ = 0.693 / k.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative analysis of the intact tetrazine derivative over time.
1. Reagent and Sample Preparation: a. Follow steps 1a, 1b, and 2a from Protocol 1 to prepare the samples for the stability study.
2. Incubation: a. Incubate the samples under the desired conditions (temperature, pH, etc.).
3. HPLC Analysis: a. At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable C18 column and a UV-Vis detector set to the λmax of the tetrazine. b. Use an appropriate mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to achieve good separation of the intact this compound from its degradation products. c. Record the peak area of the intact this compound.
4. Data Analysis: a. Plot the peak area of the intact this compound as a function of time. b. Normalize the peak areas to the initial time point (t=0) to represent the percentage of remaining tetrazine. c. Determine the half-life (t½) by fitting the data to a first-order decay model.
Visualizations
Degradation Pathway of the Tetrazine Ring
The degradation of the tetrazine ring in aqueous media can proceed through nucleophilic attack, leading to the loss of its characteristic color and reactivity.
Caption: General pathway of tetrazine degradation via nucleophilic attack in aqueous solution.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for determining the aqueous stability of this compound.
Conclusion
This compound is a valuable tool for bioconjugation, offering enhanced aqueous solubility and good stability due to its methyl substituent.[2][3][4] However, its stability is influenced by factors such as pH and the presence of nucleophiles in the aqueous environment. For applications requiring long incubation times or where the stability of the reagent is critical, it is recommended to perform a stability study under the specific experimental conditions. The protocols and information provided in this guide offer a framework for researchers, scientists, and drug development professionals to understand, assess, and optimize the use of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with Methyltetrazine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by the native biological processes.[1] These reactions provide a powerful toolkit for the specific labeling and manipulation of biomolecules in their natural environment.[1][2] Key characteristics of bioorthogonal reactions include high selectivity, biocompatibility, rapid kinetics even at low concentrations, and the formation of a stable covalent bond.[1][3] Among the various bioorthogonal reactions developed, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes, such as trans-cyclooctenes (TCO), has emerged as a prominent strategy due to its exceptionally fast reaction rates.[4][5]
Methyltetrazine Linkers: A Core Component of Modern Bioorthogonal Chemistry
Methyltetrazine linkers are a key class of reagents in bioorthogonal chemistry, valued for their role in the IEDDA reaction.[6] The methyl substituent on the tetrazine ring enhances the stability of the linker compared to unsubstituted tetrazines, while still maintaining high reactivity towards strained dienophiles like TCO.[3] This combination of stability and reactivity makes methyltetrazine linkers particularly well-suited for applications in complex biological media, including in vivo studies.[6]
The IEDDA reaction involving methyltetrazine is characterized by its remarkable speed and specificity.[7] The reaction proceeds rapidly under physiological conditions without the need for a catalyst, producing a stable dihydropyridazine (B8628806) conjugate and nitrogen gas as the sole byproduct.[4][8] This clean and efficient ligation has led to the widespread adoption of methyltetrazine linkers in various applications, from fluorescent imaging and protein labeling to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[7][9][10][11]
Quantitative Data on Methyltetrazine Reactions
The efficacy of bioorthogonal reactions is critically dependent on their kinetics and stability. The following tables summarize key quantitative data for methyltetrazine linkers and their reactions.
| Reactants | Second-Order Rate Constant (k₂) | Solvent/Conditions | Notes |
| Tetrazine & TCO | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | A benchmark for fast bioorthogonal reactions.[4] |
| Methyltetrazine & TCO | Varies (typically 10³ - 10⁵ M⁻¹s⁻¹) | Aqueous buffers, 37°C | Rate is influenced by substituents on both reactants and the specific TCO isomer.[12][13] |
| TCO-carbamate benzyl (B1604629) ether & Tetrazine | ~100 M⁻¹s⁻¹ | Physiological conditions | Demonstrates rapid release kinetics in a prodrug model.[14] |
| Sterically hindered tert-butyl substituted tetrazines & Cyclopropene | Faster than with TCO | Not specified | Highlights the tunability of reactivity with different dienophiles.[15] |
| Methyltetrazine Derivative | Stability | Conditions | Notes |
| General Methyltetrazine | More stable than unsubstituted tetrazine | Biological media | The methyl group provides increased stability against degradation.[3] |
| Electron-donating substituted tetrazines | >90% remaining after 10 hours | PBS | Increased stability often correlates with slower reaction kinetics.[16] |
| Hydrogen substituted tetrazines | ~70% remaining after 10 hours | PBS | Offers a good balance between stability and reactivity.[13][16] |
| Triazolyl-tetrazines | Improved physiological stability | DMEM with 10% FBS at 37°C | A novel scaffold designed to optimize the stability-reactivity trade-off.[17] |
Key Applications in Drug Development
Methyltetrazine linkers have become indispensable tools in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[9][10][11] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Bioorthogonal ligation with methyltetrazine linkers allows for the precise, site-specific conjugation of the drug payload to the antibody, resulting in more homogeneous and potent ADCs.[18]
The "click-to-release" strategy is another innovative application where methyltetrazine linkers are employed to trigger the release of a therapeutic agent at a specific site.[14][18] In this approach, a drug is "caged" with a TCO moiety, rendering it inactive. Upon introduction of a tetrazine-containing molecule, the rapid IEDDA reaction occurs, leading to the cleavage of a self-immolative linker and the release of the active drug.[14]
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with a Methyltetrazine Linker
This protocol outlines the steps for conjugating a methyltetrazine linker, such as Me-Tz-PEG4-COOH, to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH 7.4)
-
Me-Tz-PEG4-COOH
-
Anhydrous DMSO
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Activation of the Methyltetrazine Linker:
-
In a microcentrifuge tube, combine the Me-Tz-PEG4-COOH stock solution with EDC and Sulfo-NHS in Activation Buffer. The molar excess of the linker and coupling reagents relative to the protein should be optimized for the desired degree of labeling.[6]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[6]
-
-
Conjugation to the Protein:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column according to the manufacturer's instructions.[6]
-
The purified, methyltetrazine-labeled protein is collected in the eluate.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance at ~520 nm) or mass spectrometry.[19]
-
Protocol 2: Bioorthogonal Labeling of a TCO-modified Biomolecule on a Tetrazine-Functionalized Surface
This protocol describes the immobilization of a TCO-modified biomolecule onto a surface functionalized with methyltetrazine groups.
Materials:
-
Glass or silicon oxide surface
-
Methyltetrazine-triethoxysilane
-
Anhydrous Toluene
-
TCO-modified biomolecule (e.g., protein, antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Surface Preparation:
-
Surface Functionalization with Methyltetrazine:
-
Prepare a solution of Methyltetrazine-triethoxysilane in anhydrous toluene.
-
Immerse the cleaned surface in the silane (B1218182) solution and incubate for several hours at room temperature or elevated temperature to form a self-assembled monolayer.[20]
-
Rinse the surface with toluene, followed by ethanol (B145695) and water, then dry.[20]
-
-
Immobilization of the TCO-modified Biomolecule:
-
Washing and Analysis:
-
Wash the surface thoroughly with PBS to remove any unbound biomolecules.
-
The successful immobilization can be confirmed using appropriate analytical techniques, such as fluorescence microscopy (if the biomolecule is fluorescently labeled) or surface plasmon resonance.
-
Visualizations
Caption: Workflow for labeling a protein with a methyltetrazine linker.
Caption: The SPIEDAC reaction mechanism between methyltetrazine and TCO.
Caption: "Click-to-release" drug activation in an ADC using methyltetrazine.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyltetrazine-PEG25-acid for Beginners in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-PEG25-acid, a bifunctional linker molecule at the forefront of bioconjugation chemistry. Designed for clarity and practical application, this document will delve into the core principles of its reactivity, outline its significant advantages, and provide detailed protocols for its use in modifying biological molecules.
Introduction to this compound
This compound is a powerful tool in the field of bioconjugation, enabling the precise and stable linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[1][2] It is comprised of three key components:
-
A Methyltetrazine Moiety: This group participates in exceptionally fast and specific bioorthogonal "click chemistry" reactions.[3][4]
-
A 25-unit Polyethylene Glycol (PEG) Spacer: This hydrophilic chain enhances solubility, reduces non-specific binding, improves pharmacokinetics, and minimizes immunogenicity of the conjugated biomolecule.
-
A Terminal Carboxylic Acid: This functional group allows for covalent attachment to primary amines on biomolecules like proteins, antibodies, or peptides through standard and reliable amide bond formation.[5]
The strategic combination of these components makes this compound a versatile reagent for creating complex and highly functional biomolecular constructs.
The Chemistry of Bioconjugation with this compound
The utility of this compound stems from two distinct and sequential chemical reactions:
-
Amide Bond Formation: The carboxylic acid group is first activated to form a stable amide bond with a primary amine (e.g., the side chain of a lysine (B10760008) residue) on the target biomolecule.
-
Tetrazine Ligation: The methyltetrazine group then reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, in what is known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal chemistry due to its extraordinary speed and selectivity.[3][6]
The Power of Tetrazine Ligation
The IEDDA reaction between a tetrazine and a TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4][6] This reaction is highly efficient even at low concentrations and proceeds rapidly under physiological conditions (aqueous media, room temperature, neutral pH) without the need for a catalyst.[4] A key feature of this reaction is its bioorthogonality, meaning the tetrazine and TCO groups are highly specific for each other and do not interact with other functional groups present in complex biological systems.[4]
Quantitative Data and Physicochemical Properties
Quantitative data is crucial for experimental design and reproducibility. The following tables summarize the key properties of this compound and the kinetics of the associated click chemistry reaction.
| Property | Value | Source |
| Molecular Formula | C60H108N4O27 | [7] |
| Molecular Weight | 1317.51 g/mol | [7] |
| Appearance | Red Crystalline Solid / Oil | [8][9] |
| Solubility | 10 mM in DMSO | [7] |
| Storage Conditions | -20°C, desiccated | [10] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value | Notes | Source |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) | Bioorthogonal Click Chemistry | [3][6] |
| Reactants | Methyltetrazine and trans-cyclooctene (TCO) | --- | [4] |
| Second-Order Rate Constant (k₂) | Up to 10^6 M⁻¹s⁻¹ | Varies with tetrazine/TCO structure and conditions | [4][6] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6-9, room temperature | Catalyst-free | [4] |
| Byproduct | Nitrogen gas (N₂) | Clean reaction with no side products | [4] |
Table 2: Reaction Kinetics and Conditions for Tetrazine-TCO Ligation.
Experimental Protocols
The following are detailed protocols for the two key steps in utilizing this compound: activating the carboxylic acid for conjugation to an amine-containing biomolecule, and the subsequent tetrazine-TCO ligation.
Protocol 1: Conjugation of this compound to an Amine-Containing Protein via EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid on the PEG linker using EDC and NHS to form a more stable amine-reactive NHS ester, which then reacts with primary amines on the protein.[11][12]
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Spin desalting columns
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Protein Conjugation:
-
Immediately add the activated this compound solution to your protein solution (typically 1-5 mg/mL) in Coupling Buffer. A 20-fold molar excess of the linker is a common starting point.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Tetrazine Ligation of a Methyltetrazine-Labeled Protein with a TCO-Labeled Molecule
This protocol describes the "click" reaction between your newly synthesized tetrazine-labeled protein and a molecule functionalized with a TCO group.
Materials:
-
Methyltetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or another protein)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure both the Methyltetrazine-labeled protein and the TCO-functionalized molecule are in the same Reaction Buffer.
-
-
Ligation Reaction:
-
Combine the Methyltetrazine-labeled protein and the TCO-functionalized molecule in a microcentrifuge tube. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically recommended to ensure complete consumption of the TCO-labeled species.[13]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak around 520 nm.[4]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any remaining unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the chemical processes and logical relationships involved in using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-acid, CAS 1380500-88-8 | AxisPharm [axispharm.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Bioorthogonal Chemistry
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][2] Its capacity to proceed in complex biological environments without the need for a catalyst has made it an indispensable tool for researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth exploration of the core principles of the iEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation in applications ranging from cellular imaging to pre-targeted drug delivery.[1][3]
Core Principles of the iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1][4] This is in contrast to the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5] The energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6] A smaller energy gap between these frontier orbitals leads to faster reaction kinetics.[3][6]
The mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1][6] This intermediate then undergoes a retro-Diels-Alder reaction, rapidly eliminating a molecule of nitrogen gas (N₂).[6][7] This irreversible step drives the reaction to completion, forming a stable 4,5-dihydropyridazine product, which may then isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[6][8]
Key features of the iEDDA reaction include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][7][9] This allows for efficient labeling at the low concentrations typically found in biological systems.[7]
-
High Specificity and Bioorthogonality: The reaction is highly selective and does not cross-react with native biological functional groups such as amines and thiols.[3][7]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[7]
-
Fluorogenicity: Many tetrazine-dye conjugates are quenched and become highly fluorescent upon reaction with a dienophile. This "turn-on" fluorescence provides a convenient method for monitoring reaction progress and enables no-wash imaging applications.[7]
Quantitative Data for iEDDA Reactions
The rate of an iEDDA reaction is highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions. The tables below summarize key quantitative data to aid in the selection of appropriate reaction partners.
Table 1: Second-Order Rate Constants (k) for Various iEDDA Reaction Pairs
| Diene (Tetrazine) | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| Dipyridyl tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | 9:1 MeOH/water | [10][11] |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified | [10] |
| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | Not specified | [10] |
| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | Not specified | [10] |
| General Range | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Not specified | [10] |
| Dipyridyl-tetrazine derivative (Tz 9) | 5-hydroxy-TCO (equatorial) | 22,600 (±40) | Water, 25°C | [12] |
| Dipyridyl-tetrazine derivative (Tz 9) | 5-hydroxy-TCO (axial) | 80,200 (±200) | Water, 25°C | [12] |
| Tetrazine (Tz 12) | Norbornene | 1.9 | Aqueous buffer | [12] |
| Tetrazine (Tz 12) | N-acylazetine | 0.39 | Not specified | [12] |
| Dipyridyl tetrazine (Tz 8) | Styrene | 0.05 | 50% MeOH/water | [12] |
| Tetrazine | (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | Very small (similar to unstrained alkenes) | Not specified | [13] |
Table 2: General Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Condition | Notes | Reference(s) |
| pH | 6 - 9 | Optimal for most bioconjugation reactions. | [9][10] |
| 7 - 9 | Specifically for TCO-NHS ester reactions with primary amines. | [10] | |
| Temperature | Room Temperature | General recommendation. | [10] |
| 4°C, 25°C, or 37°C | Dependent on the specific application and stability of biomolecules. | [10][14] | |
| Incubation Time | 30 minutes - 2 hours | For protein-protein conjugation. | [10] |
| 10 - 30 minutes | For labeling with ATTO-tetrazines. | [10] | |
| 60 minutes | For TCO-NHS ester reaction with proteins. | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common tetrazine, and a general protocol for protein-protein conjugation using iEDDA chemistry.
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for a commonly used tetrazine in bioorthogonal applications.[1]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol (optional)
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[1] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[1] The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[1]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified by column chromatography on silica (B1680970) gel.[1] The final product is typically a colored solid.[1]
Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.[9]
1. Protein A Activation with TCO-NHS Ester:
-
Prepare a solution of Protein A at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[1][10] If the buffer contains primary amines (e.g., Tris), exchange it for PBS.[10]
-
To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.[10]
-
Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[7][10]
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[10]
-
Incubate the reaction for 60 minutes at room temperature.[10]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[1][10]
2. Protein B Activation with Tetrazine-NHS Ester:
-
Repeat the procedure described in step 1, using Protein B and a methyl-tetrazine-PEG-NHS ester.[9]
3. Cross-linking Reaction:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio.[9][10] A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[10]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[10] The reaction can also be performed at 4°C, which may require a longer incubation time.[10]
-
The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color or by measuring the decrease in absorbance between 510 and 550 nm.[9][10]
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.[10]
-
Store the final conjugate at 4°C.[10]
Applications in Drug Development
The remarkable properties of the iEDDA reaction have led to its widespread adoption in drug development, particularly in the areas of targeted drug delivery and controlled drug release.
Pre-targeted Drug Delivery
Pre-targeting strategies have emerged to overcome the limitations of directly targeting tumors with antibody-drug conjugates (ADCs), such as slow clearance and high systemic toxicity.[15][16] The iEDDA reaction is ideally suited for this approach due to its rapid kinetics.[15][17]
The general workflow involves two steps:
-
An antibody modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the tumor site while clearing from circulation.[16][17]
-
A small, fast-clearing molecule carrying a potent cytotoxic drug and a tetrazine moiety is then administered.[16] The iEDDA reaction occurs rapidly and specifically at the tumor site, concentrating the drug where it is needed and minimizing off-target effects.[8][16]
"Click-to-Release" Drug Release
The iEDDA reaction can also be engineered for the controlled release of drugs.[8] In this "click-to-release" strategy, a drug is linked to a dienophile (e.g., TCO) via a cleavable linker.[8] An antibody can be used to deliver this construct to a target cell. Upon administration of a tetrazine-based activator, the iEDDA reaction triggers the cleavage of the linker, releasing the drug in a site-specific manner.[8]
Mandatory Visualizations
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.
Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.
Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 17. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyltetrazine-PEG Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the diverse array of linker technologies, Methyltetrazine-Polyethylene Glycol (PEG) linkers have garnered significant attention due to their unique combination of properties that facilitate rapid and efficient PROTAC synthesis through bioorthogonal chemistry.
This technical guide provides an in-depth exploration of the key features of Methyltetrazine-PEG linkers for PROTAC synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their drug discovery endeavors.
Core Features of Methyltetrazine-PEG Linkers
Methyltetrazine-PEG linkers offer a unique set of advantages for PROTAC development, primarily centered around the principles of "click chemistry." The methyltetrazine moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule. This bioorthogonal reaction is exceptionally fast and specific, allowing for the efficient and modular assembly of PROTACs.
Key benefits include:
-
Enhanced Solubility and Biocompatibility: The PEG component of the linker is hydrophilic, which can significantly improve the solubility and cell permeability of the often hydrophobic PROTAC molecule. This is a crucial factor in developing compounds with favorable pharmacokinetic profiles.[1]
-
Tunable Length and Flexibility: Methyltetrazine-PEG linkers are commercially available in various PEG lengths (e.g., PEG2, PEG4, PEG5, PEG6, PEG8), providing precise control over the distance and spatial orientation between the target protein and the E3 ligase.[2][3] This tunability is paramount for optimizing the formation of a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
-
Modular and Efficient Synthesis: The bioorthogonal nature of the methyltetrazine-TCO ligation allows for a modular and highly efficient approach to PROTAC synthesis. The target-binding ligand and the E3 ligase ligand can be synthesized and functionalized separately, one with a methyltetrazine group and the other with a TCO group, and then rapidly conjugated in the final step.[4] This "clickable" approach facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The triazole ring that can be formed in some click chemistry approaches is metabolically stable, which can contribute to the overall stability of the PROTAC molecule in vivo.[5]
Impact of Linker Length on PROTAC Efficacy: Quantitative Insights
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. An optimal linker length facilitates the formation of a stable ternary complex, leading to potent protein degradation. Conversely, a suboptimal linker length can result in reduced potency or a complete loss of activity. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [5]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparative Degradation Data for BRD4-targeting PROTACs [1][6]
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| dBET1 | Cereblon | PEG-based | ~4 | >90 |
| MZ1 | VHL | PEG-based | ~20 | >90 |
Note: The specific linker composition for dBET1 and MZ1 are proprietary, but they are known to be PEG-based. This data is provided to illustrate the range of potencies that can be achieved with PEG-containing linkers.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Methyltetrazine-PEG-NHS Ester Linker
This protocol describes the synthesis of a PROTAC by conjugating a TCO-functionalized E3 ligase ligand to an amine-containing target-binding ligand using a Methyltetrazine-PEG-NHS ester linker.
Materials:
-
Amine-functionalized target-binding ligand (1.0 eq)
-
Methyltetrazine-PEGn-NHS ester (1.1 eq)
-
TCO-functionalized E3 ligase ligand (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Preparative HPLC system with a C18 column
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Step 1: Amide Coupling a. Dissolve the amine-functionalized target-binding ligand in anhydrous DMF. b. Add DIPEA to the solution. c. In a separate vial, dissolve the Methyltetrazine-PEGn-NHS ester in anhydrous DMF and add it dropwise to the solution of the target-binding ligand. d. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, remove the solvent under reduced pressure. g. Purify the crude product by flash column chromatography or preparative HPLC to obtain the Methyltetrazine-PEGn-Target Ligand conjugate. h. Characterize the product by LC-MS and NMR.
-
Step 2: Bioorthogonal Ligation (iEDDA) a. Dissolve the Methyltetrazine-PEGn-Target Ligand conjugate in anhydrous DMSO. b. Add the TCO-functionalized E3 ligase ligand to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically very fast. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product by preparative HPLC. f. Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[7]
This protocol outlines the steps for quantifying the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare protein samples with Laemmli sample buffer and denature by boiling. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane and then incubate with the primary antibody against the loading control. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane and apply the ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein levels to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control. f. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
The versatility of Methyltetrazine-PEG linkers allows for the development of PROTACs targeting a wide range of proteins implicated in various diseases. Below are examples of signaling pathways that have been successfully targeted using PROTACs, along with diagrams illustrating the mechanism of action and experimental workflows.
BRD4/c-Myc Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably c-Myc. PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential in various cancers.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies. PROTACs targeting BTK for degradation offer a promising therapeutic strategy.
Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
References
- 1. promega.co.jp [promega.co.jp]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Methyltetrazine-PEG25-acid in Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This technical guide delves into the foundational principles of a sophisticated and increasingly utilized linker, Methyltetrazine-PEG25-acid. We will explore the bioorthogonal chemistry underpinning its mechanism of action, the role of its distinct components, and provide detailed experimental protocols for its application in ADC development. Quantitative data on reaction kinetics and the impact of PEGylation are summarized, and key experimental workflows and payload-induced signaling pathways are visualized to provide a comprehensive resource for researchers in the field.
Introduction: The Core Principles of this compound
The this compound linker is a heterobifunctional molecule meticulously designed for the precise construction of ADCs. Its architecture can be dissected into three key functional units:
-
Methyltetrazine Moiety: This is the bioorthogonal reactive group. It participates in an exceptionally fast and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is the cornerstone of this linker's utility, enabling the efficient and stable conjugation of the linker-payload construct to a TCO-modified antibody under mild, physiological conditions.[2] The methyl group on the tetrazine ring enhances its stability.[3]
-
PEG25 Spacer: This consists of 25 polyethylene (B3416737) glycol units, conferring several advantageous properties to the ADC. The long, hydrophilic PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[4] This can mitigate aggregation and improve the overall pharmacokinetic profile of the ADC, often leading to a longer circulation half-life and increased tumor accumulation.[4][5]
-
Carboxylic Acid Group: This terminal functional group serves as the attachment point for the cytotoxic payload. The carboxylic acid can be activated to form a reactive intermediate (e.g., an NHS-ester) that readily couples with amine functionalities on the payload molecule, forming a stable amide bond.[6][7]
Quantitative Data Presentation
The performance of an ADC is intrinsically linked to quantifiable parameters. Below are tables summarizing key data related to the components and application of Methyltetrazine-PEG linkers.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
The rate of the IEDDA reaction is a critical factor in the efficient formation of the ADC. The reaction is typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Methyltetrazine | trans-cyclooctene (TCO) | ~1,000 - 30,000 | [3] |
| General Tetrazine-TCO | Not Specified | 1 - 1 x 10⁶ | [2] |
| Dipyridyl Tetrazine | trans-cyclooctene (TCO) | ~2,000 | [8] |
Note: The reaction rate can be influenced by the specific derivatives and reaction conditions.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
The length of the PEG linker significantly influences the pharmacokinetic properties and can affect the in vitro potency of the ADC.
| Linker | Clearance (mL/day/kg) in Rats | In Vitro Cytotoxicity (IC50 ng/mL) - Anti-CD30 ADC | In Vitro Cytotoxicity Fold Reduction (vs. No PEG) - Affibody-Drug Conjugate | Reference |
| No PEG | ~15 | ~10 | 1 | [4] |
| PEG2 | ~10 | ~10 | Not Applicable | [4] |
| PEG4 | ~7 | ~10 | 4.5 | [4] |
| PEG8 | ~5 | ~10 | Not Applicable | [4] |
| PEG12 | ~5 | ~10 | Not Applicable | [4] |
| PEG24 | ~5 | ~10 | 22 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Workflow for ADC Synthesis using this compound
The overall process involves three main stages: modification of the antibody with a TCO group, synthesis of the linker-payload conjugate, and the final bioorthogonal ligation to form the ADC.
Protocol for Antibody Modification with TCO
This protocol describes the modification of a monoclonal antibody with TCO groups by targeting primary amines on lysine residues.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.4.
-
Spin desalting columns.
-
-
Procedure:
-
Prepare the antibody by buffer exchanging into the Reaction Buffer to a concentration of 1-5 mg/mL using a spin desalting column.[3]
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[3]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.[3]
-
Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.
-
Remove excess, unreacted TCO-PEG-NHS ester by purifying the TCO-modified antibody using a spin desalting column equilibrated with PBS.
-
Determine the concentration and degree of labeling of the purified mAb-TCO using UV-Vis spectroscopy.
-
Store the mAb-TCO at 4°C until use.
-
Protocol for Synthesis of Methyltetrazine-PEG25-Payload Conjugate
This protocol details the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing cytotoxic payload.
-
Materials:
-
This compound.
-
Amine-containing cytotoxic payload (e.g., MMAF, SN-38 derivative).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5.[6]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5.[6]
-
Anhydrous DMF or DMSO.
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
-
Procedure (Two-Step EDC/NHS Coupling):
-
Activation:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in either Activation Buffer or anhydrous DMF/DMSO.
-
Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution.[6]
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker.[6]
-
-
Coupling:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[6]
-
Immediately add the amine-containing payload (dissolved in a suitable solvent like DMSO) to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to stop the reaction.
-
Purify the Methyltetrazine-PEG25-Payload conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
-
Confirm the identity and purity of the product by LC-MS.
-
-
Protocol for Final ADC Conjugation via IEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-modified antibody to the Methyltetrazine-PEG25-Payload.
-
Materials:
-
TCO-modified antibody (mAb-TCO).
-
Methyltetrazine-PEG25-Payload.
-
Conjugation Buffer: PBS, pH 7.4.
-
Purification system (e.g., Size Exclusion Chromatography (SEC)).
-
-
Procedure:
-
Prepare a stock solution of the Methyltetrazine-PEG25-Payload in DMSO.
-
In a reaction vessel, combine the mAb-TCO with a 1.5 to 3.0 molar excess of the linker-payload stock solution.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final ADC from unreacted linker-payload and any aggregates using SEC.
-
Characterize the purified ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
-
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs, as the addition of hydrophobic payloads increases the retention time of the conjugate.
-
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
HPLC system with a UV detector.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of MMAF-Induced Apoptosis
Monomethyl auristatin F (MMAF) is a potent anti-tubulin agent that, upon release inside a cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling Pathway of SN-38-Induced DNA Damage
SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA double-strand breaks and cell death.[9][10]
Conclusion
The this compound linker offers a powerful and versatile platform for the development of next-generation ADCs. The combination of a highly efficient and specific bioorthogonal ligation, a beneficial pharmacokinetic modifying PEG spacer, and a flexible conjugation handle for payload attachment allows for the construction of homogeneous and potent ADCs. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this advanced linker technology in their ADC programs. A thorough understanding of these foundational principles is paramount to the successful design and optimization of ADCs with an improved therapeutic window for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of antibodies with Methyltetrazine-PEG25-acid. This procedure is critical for researchers developing antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics where bioorthogonal chemistry is employed. The use of a long-chain PEG25 linker enhances solubility and reduces steric hindrance, making it an ideal choice for complex biomolecular applications.[1][2]
Introduction
Antibody conjugation with methyltetrazine moieties allows for a highly specific and efficient bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This inverse-electron demand Diels-Alder cycloaddition (iEDDA) is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for creating stable antibody conjugates.[2][3] The this compound reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[2][]
Chemical Reaction Workflow
The conjugation process involves the reaction of the NHS ester of this compound with primary amine groups on the antibody, typically the ε-amine of lysine residues.
Caption: Workflow for antibody conjugation with Methyltetrazine-PEG25-NHS ester.
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of an antibody with this compound.
Materials and Reagents
-
Antibody of interest (carrier-free, in a buffer free of primary amines like Tris or glycine)[5]
-
This compound, NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.0-9.0[2]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[]
-
Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)[][6]
-
Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer[7]
Protocol
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the Reaction Buffer. The antibody solution should be free of any primary amine-containing substances and stabilizers like BSA.[5]
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Shortly before use, dissolve the Methyltetrazine-PEG25-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[]
-
-
Conjugation Reaction:
-
Calculate the required volume of the Methyltetrazine-PEG25-NHS ester stock solution to achieve the desired molar excess. A starting point is a 5 to 20-fold molar excess of the reagent to the antibody.[8]
-
Add the calculated volume of the Methyltetrazine-PEG25-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.[][7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[7]
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and any reaction byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column).[][6]
-
Equilibrate the column with PBS or another suitable storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified antibody conjugate. The antibody conjugate will elute first due to its larger size.
-
Alternatively, dialysis can be used to remove low-molecular-weight impurities.[]
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), which is the number of methyltetrazine molecules per antibody, can be determined using mass spectrometry.[6]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for antibody conjugation with Methyltetrazine-PEG reagents.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can lead to aggregation. |
| Reaction Buffer | PBS or Borate Buffer | Must be free of primary amines. |
| Reaction pH | 7.0 - 9.0 | Higher pH increases the reactivity of the NHS ester.[2] |
| Molar Excess of Reagent | 5 - 20 fold | The optimal ratio should be determined empirically for each antibody.[8] |
| Reaction Time | 30 - 120 minutes | Longer incubation times may not significantly increase the DOL.[][7] |
| Reaction Temperature | Room Temperature | |
| Purification Method | Size-Exclusion Chromatography | Efficiently separates the antibody conjugate from small molecule impurities.[] |
| Expected Degree of Labeling | 2 - 8 | Varies depending on the antibody and reaction conditions. |
Bioorthogonal Click Reaction
The resulting methyltetrazine-labeled antibody is now ready for the highly efficient and specific inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction with a trans-cyclooctene (TCO)-modified molecule.
Caption: Bioorthogonal reaction of a methyltetrazine-antibody with a TCO-molecule.
This protocol provides a robust and reproducible method for the preparation of methyltetrazine-labeled antibodies, enabling a wide range of applications in targeted therapy and diagnostics. The use of a long PEG25 linker can be particularly advantageous in overcoming steric hindrance and improving the pharmacokinetic properties of the final conjugate.[2]
References
- 1. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 2. medium.com [medium.com]
- 3. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyltetrazine-PEG25-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyltetrazine-PEG25-acid in the development of targeted drug delivery systems. This bifunctional linker is a key component in advanced therapeutic strategies, particularly those employing bioorthogonal chemistry for pre-targeted drug delivery.
Introduction
This compound is a heterobifunctional linker that combines three essential components for modern drug delivery:
-
Methyltetrazine (MeTz): A highly reactive diene that participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a form of "click chemistry." This reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly and specifically within complex biological environments without interfering with native biochemical processes.[1]
-
Polyethylene (B3416737) Glycol (PEG25): A 25-unit polyethylene glycol spacer. The PEG moiety enhances aqueous solubility, reduces aggregation of the resulting conjugate, minimizes steric hindrance, and provides a "stealth" effect, which can prolong the circulation time of the therapeutic agent in the body.[2][3][4][5][6]
-
Carboxylic Acid (COOH): A terminal functional group that allows for the covalent conjugation to molecules bearing primary or secondary amines, such as lysine (B10760008) residues on antibodies or other proteins, through the formation of a stable amide bond.[7][]
The unique combination of these functionalities enables the precise and stable attachment of therapeutic payloads to targeting moieties, such as monoclonal antibodies (mAbs), paving the way for highly specific and potent drug delivery platforms.
Principle of Action: Pre-targeted Drug Delivery
One of the most powerful applications of this compound is in pre-targeted drug delivery. This two-step approach is designed to overcome limitations of traditional antibody-drug conjugates (ADCs) by enhancing the therapeutic window. This is achieved by separating the slow antibody localization phase from the rapid delivery of a potent drug, thereby reducing systemic toxicity.[1][9][10]
The pre-targeting strategy unfolds in two key steps:
-
Pre-targeting Step: A monoclonal antibody (mAb) that has been modified with a trans-cyclooctene (B1233481) (TCO) group is administered to the patient. This TCO-modified mAb circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream, which minimizes off-target effects.[1]
-
Payload Administration: A small, drug-conjugated molecule carrying the this compound linker is then administered. This "payload" molecule circulates rapidly throughout the body.[1]
-
In Vivo Click Reaction: Upon encountering the TCO-modified mAb at the target site, the methyltetrazine group of the linker undergoes a rapid and irreversible iEDDA reaction with the TCO group.[11][12] This "clicks" the drug securely to the antibody, concentrating the therapeutic agent at the desired location.[1]
Key Advantages of the Methyltetrazine-TCO Ligation in Drug Delivery
-
Biocompatibility: The click reaction occurs efficiently under mild physiological conditions without the need for toxic catalysts like copper.[13]
-
Chemoselectivity: Tetrazines and TCO groups are highly selective for each other and do not react with other functional groups found in biological systems.[13]
-
Unprecedented Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations in vivo.[11][12][13]
-
Improved Pharmacokinetics: The pre-targeting approach allows for the use of small, rapidly clearing drug conjugates, reducing systemic exposure and toxicity.[9][10]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a pre-targeted drug delivery workflow. Optimization of reaction conditions, purification methods, and characterization techniques may be required for specific antibodies, drugs, and model systems.
Protocol 1: Conjugation of a Therapeutic Drug to this compound
This protocol describes the conjugation of a small molecule drug containing a primary amine to the carboxylic acid moiety of the linker.
Materials:
-
This compound
-
Amine-containing therapeutic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.
-
-
Conjugation to Drug:
-
In a separate vessel, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
Add the activated Methyltetrazine-PEG25-NHS ester solution to the drug solution.
-
Let the reaction proceed at room temperature for 12-24 hours with stirring.
-
-
Purification:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and NMR.
-
Protocol 2: Modification of a Monoclonal Antibody with TCO
This protocol outlines the functionalization of a monoclonal antibody with a TCO group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Preparation of Reagents:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
-
Antibody Modification:
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the mAb solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester by purifying the TCO-modified mAb using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the final concentration of the purified TCO-mAb using a protein concentration assay.
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine and measuring absorbance.
-
Protocol 3: In Vitro Pre-targeted Cell Binding and Cytotoxicity Assay
This protocol assesses the ability of the drug-linker conjugate to bind to TCO-modified antibodies on the surface of target cells and induce cytotoxicity.
Materials:
-
Target cancer cell line (expressing the antigen for the mAb)
-
Complete cell culture medium
-
TCO-modified mAb
-
Methyltetrazine-PEG25-drug conjugate
-
Control antibody (isotype control)
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Pre-targeting Step:
-
Treat the cells with the TCO-modified mAb at a suitable concentration (e.g., 10 µg/mL) in complete medium for 1-2 hours at 37°C.
-
Wash the cells twice with PBS to remove unbound antibody.
-
-
Payload Administration:
-
Add serial dilutions of the Methyltetrazine-PEG25-drug conjugate to the wells.
-
Include control groups: untreated cells, cells treated with drug-linker only, cells treated with TCO-mAb only, and cells treated with a non-targeting TCO-isotype control antibody followed by the drug-linker.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability using a standard cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for the targeted treatment.
-
Protocol 4: In Vivo Pre-targeted Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the efficacy of the pre-targeted system in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
TCO-modified mAb
-
Methyltetrazine-PEG25-drug conjugate
-
Sterile PBS for injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping:
-
Randomize the mice into treatment and control groups (e.g., vehicle control, TCO-mAb only, drug-linker only, pre-targeted therapy).
-
-
Pre-targeting and Treatment:
-
Administer the TCO-modified mAb (e.g., 10 mg/kg) via intravenous (IV) injection.
-
After a predetermined time interval for antibody clearance (e.g., 24-72 hours), administer the Methyltetrazine-PEG25-drug conjugate (e.g., 1 mg/kg) via IV injection.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biodistribution).
-
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Characterization of Antibody-TCO Conjugate
| Antibody Batch | Protein Concentration (mg/mL) | Degree of Labeling (TCO/Ab) |
| Batch A | 5.2 | 3.8 |
| Batch B | 4.9 | 4.1 |
| Batch C | 5.5 | 3.5 |
Table 2: In Vitro Cytotoxicity of Pre-targeted Therapy
| Cell Line | Treatment Group | IC50 (nM) |
| Target (Antigen+) | Pre-targeted Therapy | 5.8 |
| Target (Antigen+) | Drug-Linker Only | 850.2 |
| Control (Antigen-) | Pre-targeted Therapy | > 10,000 |
Table 3: In Vivo Efficacy in Tumor Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1540 ± 210 | 0% |
| TCO-mAb Only | 1480 ± 195 | 3.9% |
| Drug-Linker Only | 1250 ± 180 | 18.8% |
| Pre-targeted Therapy | 320 ± 95 | 79.2% |
Visualizations
Diagrams illustrating the key workflows and concepts are provided below.
Caption: Workflow for conjugating a therapeutic drug to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. worldscientific.com [worldscientific.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Methyltetrazine-acid, CAS 1380500-88-8 | AxisPharm [axispharm.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes & Protocols: Amine-Reactive Conjugation of Methyltetrazine-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Methyltetrazine-PEG25-acid to amine-containing molecules, such as proteins, antibodies, peptides, or other biomolecules with available primary amine groups (-NH₂). This procedure utilizes carbodiimide (B86325) chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), to form a stable amide bond.
The this compound linker is a valuable tool in bioconjugation and drug development. It incorporates three key functional elements:
-
Methyltetrazine : A highly reactive dienophile for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (B1233481) (TCO) dienophiles. This reaction is exceptionally fast and occurs under mild, biocompatible conditions[1][2].
-
PEG25 Spacer : A long, hydrophilic polyethylene (B3416737) glycol spacer (25 units) that enhances the aqueous solubility of the conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules[3][4].
-
Carboxylic Acid : A terminal carboxyl group (-COOH) that can be activated to react with primary amines, enabling the covalent attachment of the Methyltetrazine-PEG linker to a wide range of biomolecules.
The two-step conjugation protocol described here involves first activating the carboxylic acid of this compound with EDC and NHS/sulfo-NHS to create a semi-stable amine-reactive NHS ester. This activated linker is then reacted with the amine-containing molecule to form the final, stable conjugate. This method offers greater control and efficiency compared to a one-step EDC reaction[5][6].
Reaction Mechanism
The conjugation process occurs in two primary stages:
-
Activation of Carboxylic Acid : EDC reacts with the carboxyl group on the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis[5][7].
-
Formation of NHS Ester : NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This step increases the coupling efficiency and allows for a more controlled reaction with the target amine[5][7].
-
Amide Bond Formation : The NHS ester reacts with a primary amine on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) to form a stable amide bond, releasing the NHS/sulfo-NHS leaving group.
Materials and Reagents
Reagent Properties
| Reagent | M.W. ( g/mol ) | Storage Conditions | Notes |
| This compound | ~1300-1400 | -20°C, Desiccated | Varies by manufacturer |
| EDC (EDAC) | 191.70 | -20°C, Desiccated | Moisture-sensitive, equilibrate to RT before opening[8] |
| NHS | 115.09 | -20°C, Desiccated | Moisture-sensitive, equilibrate to RT before opening[8] |
| Sulfo-NHS | 217.14 | -20°C, Desiccated | Water-soluble alternative to NHS |
| 2-Mercaptoethanol (BME) | 78.13 | Room Temperature | Used to quench EDC in the two-step protocol |
| Hydroxylamine-HCl | 69.49 | Room Temperature | Used to quench unreacted NHS esters |
Recommended Buffers
It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete with the reaction[8].
| Step | Buffer | pH Range | Rationale |
| Activation | MES Buffer | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups[8][9] |
| Conjugation | Phosphate-Buffered Saline (PBS) or Borate Buffer | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines[8] |
| Quenching | Hydroxylamine (B1172632), Tris, or Glycine Buffer | ~7.5 - 8.5 | Stops the reaction by consuming unreacted NHS esters |
Experimental Protocols
This section outlines a general two-step protocol. Optimization of molar ratios and reaction times is recommended for each specific application.
Step 1: Activation of this compound
-
Preparation : Allow EDC and NHS/sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation[8]. Prepare all solutions immediately before use, as EDC and NHS esters are susceptible to hydrolysis[6][8].
-
Dissolve Linker : Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 5.5).
-
Add Activation Reagents : Add EDC and NHS (or sulfo-NHS) to the dissolved linker solution. The molar ratios are critical and should be optimized. A starting point is a molar excess relative to the amount of this compound.
| Component | Recommended Molar Excess (vs. Linker) | Rationale |
| EDC | 2-10 fold | Drives the initial activation of the carboxyl group. |
| NHS/Sulfo-NHS | 2-5 fold | Stabilizes the activated intermediate, improving efficiency. A common ratio is ~2:1 NHS:EDC[10]. |
-
Incubation : Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to Amine-Containing Molecule
-
Prepare Target Molecule : Dissolve your amine-containing protein or molecule in Conjugation Buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be 2-10 mg/mL[11].
-
Combine Reactants : Add the activated Methyltetrazine-PEG-NHS ester solution from Step 1 to the target molecule solution. If the activation was performed in MES buffer, the pH of the final reaction mixture should be adjusted to 7.2-8.0 by adding a concentrated stock of non-amine buffer (like phosphate (B84403) buffer) or by performing a buffer exchange on the activated linker using a desalting column[9][12].
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. Longer incubation times may increase conjugation efficiency, but also risk hydrolysis of the NHS ester.
Step 3: Quenching the Reaction
-
Add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM, or an amine-containing buffer like Tris to a final concentration of 20-50 mM[9].
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.
Step 4: Purification of the Conjugate
-
Remove excess labeling reagent, quenching reagents, and reaction byproducts (e.g., N-substituted urea) from the final conjugate.
-
Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns : Efficient for separating proteins from small molecule reagents[5][13].
-
Dialysis / Ultrafiltration : Effective for removing small molecules from macromolecular conjugates.
-
Reverse-Phase HPLC : Useful for purifying smaller conjugates like peptides[14].
-
Optimization and Troubleshooting
Achieving optimal conjugation requires careful control of reaction parameters.
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inactive reagents (hydrolyzed EDC/NHS) | Purchase fresh reagents and store them properly desiccated at -20°C. Always allow vials to warm to room temperature before opening[8]. |
| Inappropriate buffer pH or composition | Use non-amine, non-carboxylate buffers. Ensure activation is done at pH 4.5-6.0 and conjugation at pH 7.2-8.5[8]. | |
| Hydrolysis of NHS-ester intermediate | Perform the conjugation step as quickly as possible after activation. Consider a one-pot reaction if the two-step method fails, but be aware of potential side reactions. | |
| Insufficient molar excess of reagents | Increase the molar ratio of EDC/NHS to the linker. Titrate to find the optimal excess without causing protein precipitation[15]. | |
| Protein Precipitation | High concentration of EDC | Reduce the molar excess of EDC used during the activation step[8]. |
| Protein instability in reaction buffer | Ensure the target protein is soluble and stable at the reaction pH and concentration. Perform a buffer exchange if necessary[8]. | |
| Lack of Reproducibility | Inconsistent reagent handling | Prepare fresh solutions of EDC and NHS for each experiment. Avoid storing them in solution[6]. |
Characterization of the Conjugate
After purification, it is important to characterize the final product to determine the degree of labeling (DOL) — the average number of Methyltetrazine molecules conjugated per target molecule. This can be assessed using techniques such as:
-
UV-Vis Spectroscopy : Comparing the absorbance of the tetrazine chromophore and the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : To determine the mass shift upon conjugation.
-
HPLC Analysis : To assess the purity of the conjugate.
References
- 1. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medium.com [medium.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. manuals.plus [manuals.plus]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Coupling to Methyltetrazine-PEG25-acid via EDC/NHS Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Methyltetrazine-PEG25-acid and its subsequent conjugation to amine-containing molecules. This process is a cornerstone of bioconjugation, enabling the linkage of a methyltetrazine moiety to proteins, peptides, antibodies, or other biomolecules. The methyltetrazine group serves as a bioorthogonal handle for subsequent rapid and specific "click" reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules, a powerful tool in drug delivery, imaging, and diagnostics.[1][2][3]
The conjugation process is a two-step reaction facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid group of the this compound, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is then stabilized by NHS, creating a more stable amine-reactive NHS ester. This ester readily reacts with primary amines on the target molecule to form a stable amide bond.[4][5] The inclusion of a 25-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[6][7]
Chemical Reaction Pathway
The overall process involves two key stages: the activation of the carboxylic acid and the subsequent coupling to an amine.
Caption: EDC/NHS activation and amine coupling workflow.
Key Experimental Parameters
Successful conjugation is dependent on several critical parameters which are summarized in the table below.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid.[8] Use of a non-amine, non-carboxylate buffer such as MES is recommended.[6] |
| Coupling pH | 7.0 - 8.5 | Most efficient for the reaction of the NHS-ester with primary amines.[8] Buffers such as PBS or HEPES are suitable.[6][8] |
| EDC Molar Excess | 2 - 10 fold | A molar excess over the this compound ensures efficient activation.[8] |
| NHS Molar Excess | 2 - 10 fold | A molar excess over the this compound stabilizes the activated intermediate.[8] |
| Activation Time | 15 - 60 minutes | The reaction time for the formation of the NHS-ester at room temperature.[9][10] |
| Coupling Time | 2 hours to overnight | The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[11] |
| Temperature | Room Temperature or 4°C | The reaction can be performed at room temperature, or at 4°C to minimize hydrolysis of the NHS ester.[11] |
Experimental Protocols
Materials and Reagents
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[6]
-
Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[11]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Two-Step Conjugation Protocol
This two-step protocol is recommended to maximize coupling efficiency and minimize undesirable side reactions.[4]
Caption: Two-step experimental workflow for amine coupling.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[8]
-
Dissolve the this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.[9]
-
Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.[8]
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[9][10]
Step 2: Coupling to the Amine-Containing Molecule
-
For optimal results, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.[8][9] This step is highly recommended to enhance the efficiency of the amine coupling reaction.
-
Add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
Step 3: Quenching and Purification
-
To stop the reaction, add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[11] This will hydrolyze any unreacted NHS esters.
-
Purify the conjugate from excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to moisture.[8]- Incorrect pH for activation or coupling.[8]- Competing nucleophiles in the buffer (e.g., Tris, glycine).[6]- Hydrolysis of the NHS ester.[8] | - Use fresh, anhydrous EDC and NHS solutions.[8]- Ensure the pH is within the optimal range for each step.[8]- Use non-amine, non-carboxylate buffers.[6]- Perform the coupling step immediately after activation and consider working at a lower temperature.[8] |
| Precipitation of Protein | - High concentration of reagents.- Change in protein solubility upon conjugation. | - Optimize the molar ratios of EDC and NHS.- Perform a buffer exchange to a more suitable buffer for the conjugate. |
| Cross-linking of Molecules | - High concentration of the amine-containing molecule. | - Adjust the stoichiometry of the reactants. Consider a molar excess of the this compound. |
Concluding Remarks
The EDC/NHS activation of this compound provides a robust and versatile method for the bioconjugation of amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve high conjugation efficiencies. The resulting methyltetrazine-functionalized molecules are valuable tools for a wide range of applications in biomedical research and drug development, enabling precise molecular assembly through bioorthogonal click chemistry.[13][14]
References
- 1. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG12-amine HCl salt | AxisPharm [axispharm.com]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. encapsula.com [encapsula.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application of Methyltetrazine-PEG25-acid in Pre-targeted Imaging: A Guide for Researchers
Introduction
Pre-targeted imaging is a sophisticated, two-step strategy revolutionizing the field of molecular imaging by separating the targeting of a biological molecule from the delivery of the imaging agent. This approach significantly enhances image contrast, minimizes radiation exposure to non-target tissues, and allows for the use of short-lived radionuclides to image long-circulating targeting vectors like monoclonal antibodies (mAbs). At the heart of this strategy is the bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, an exceptionally fast and specific "click chemistry" reaction that occurs efficiently within a living organism without interfering with native biochemical processes.
This application note details the use of Methyltetrazine-PEG25-acid, a key component in advanced pre-targeted imaging. This molecule comprises a methyltetrazine moiety for the bioorthogonal reaction, a long-chain polyethylene (B3416737) glycol (PEG25) spacer to improve solubility and pharmacokinetics, and a carboxylic acid group for conjugation to chelators for radiolabeling. The long PEG chain is particularly advantageous for enhancing the blood circulation time of the radiolabeled tetrazine, allowing for efficient clearance from non-target tissues before imaging.
Principle of Pre-targeted Imaging
The pre-targeted imaging workflow using this compound involves two main stages:
-
Targeting Vector Administration: A targeting molecule, typically a monoclonal antibody (mAb) specific to a tumor-associated antigen, is first modified with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This TCO-modified mAb is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation over a period of 24 to 72 hours.
-
Radiolabeled Tetrazine Administration and Imaging: Following the clearance of the TCO-mAb, a radiolabeled this compound is administered. The tetrazine rapidly circulates throughout the body and undergoes the iEDDA reaction specifically with the TCO molecules that have accumulated at the target site. The unbound radiolabeled tetrazine, being a small molecule, is quickly cleared from the body through the kidneys. This results in a high concentration of the imaging agent at the target site and very low background signal, leading to high-contrast images.
The modularity of this system is a key advantage; the same TCO-modified antibody can be used with different tetrazine-based probes for various imaging modalities (PET, SPECT) or even for therapeutic applications by carrying a therapeutic payload.[1]
Experimental Data
The following tables summarize representative quantitative data from pre-targeted imaging studies using the tetrazine-TCO ligation. It is important to note that the specific values can vary depending on the antibody, tumor model, radionuclide, and the length of the PEG linker. While data for a PEG25 linker is not extensively available, the provided data for other PEG lengths illustrates the typical performance of this class of compounds.
Table 1: Radiochemical Labeling of Tetrazine Derivatives
| Radionuclide | Chelator | Tetrazine Derivative | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Reference |
| 68Ga | HBED-CC | HBED-CC-PEG4-Tz | > 96% | 0.5–28.6 | [2] |
| 68Ga | DOTA | DOTA-PEG4-Tz | > 88% | - | [2] |
| 68Ga | THP | THP-Tz | >95% (in vitro) | - | [3][4] |
| 18F | NOTA | Al[18F]NOTA-Tz-PEG11 | - | - | [5] |
| 18F | - | [18F]PEG12-Tz | 24% | - | [6][7][8] |
| 64Cu | NOTA | NOTA-Tz | ≥ 99% | - | [9] |
| 111In | DOTA | DOTA-Tz | - | - | [9][10] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled Tetrazines in Pre-targeted Imaging
| Targeting Agent | Tumor Model | Radiolabeled Tetrazine | Time Post-Tz Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| Atezolizumab-TCO | A549-PDL1 | [18F]PEG12-Tz | 1 h | 0.94 ± 0.16 | 5.33 | - | [6][7] |
| 5B1-TCO | BxPC3 | Al[18F]NOTA-Tz-PEG11 | 4 h | ~6.4 | - | - | [5] |
| CC49-TCO | LS174T | [111In]DOTA-Tz | 3 h | 4.2 | 13:1 | - | [9] |
| anti-huA33-TCO | SW1222 | [64Cu]NOTA-Tz | 1 h | ~4.1 | - | - | [9] |
| Cetuximab-TCO | A431 | [68Ga]NOTA-Tz | 23 h | 3.48 (%ID/mL) | - | 2.64 (Tumor/Liver) | [9] |
| TCO-Liposomes | WEHI-164 | [68Ga]Ga-THP-Tz | 1 h | 1.1 ± 0.1 | - | - | [3] |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a pre-targeted imaging study using this compound.
Protocol 1: Conjugation of TCO to a Monoclonal Antibody
This protocol describes the modification of a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Protein concentration assay kit
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method such as buffer exchange with a spin desalting column into PBS.
-
Determine the concentration of the antibody solution using a protein concentration assay.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution.
-
Gently mix by pipetting and incubate for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-mAb Conjugate:
-
Remove excess, unreacted TCO-PEGx-NHS ester and quenching reagent by buffer exchanging the reaction mixture into PBS using a spin desalting column.
-
Repeat the buffer exchange step twice to ensure complete removal of unconjugated reagents.
-
-
Characterization:
-
Determine the final concentration of the TCO-mAb conjugate using a protein concentration assay.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of this compound with 68Ga
This protocol provides a general procedure for labeling the carboxylic acid group of this compound with 68Ga using a chelator like DOTA or NOTA, which would first need to be conjugated to the this compound.
Materials:
-
DOTA-conjugated this compound (DOTA-Tz)
-
68Ge/68Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate (B1210297) buffer (0.25 M, pH ~4.5, metal-free)
-
Metal-free reaction vials
-
Heating block
-
Radio-TLC system (e.g., silica (B1680970) gel plates with a mobile phase of 0.1 M sodium citrate)
Procedure:
-
Elution of 68Ga:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl₃.
-
-
Radiolabeling Reaction:
-
In a metal-free vial, add 5-10 µg of DOTA-Tz dissolved in metal-free water.
-
Add 100 µL of sodium acetate buffer to the vial.
-
Add the 68GaCl₃ eluate (typically 0.5-1 mL) to the reaction vial. The final pH should be between 4 and 5.
-
Incubate the reaction mixture at 90-95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [68Ga]Ga-DOTA-Tz using a radio-TLC system. The radiolabeled product should remain at the origin, while free 68Ga will move with the solvent front.
-
The RCP should be >95% for in vivo use. If necessary, the product can be purified using a C18 cartridge.
-
Protocol 3: In Vivo Pre-targeted PET Imaging in a Mouse Model
This protocol outlines the procedure for performing a pre-targeted PET imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
TCO-modified monoclonal antibody (TCO-mAb)
-
Radiolabeled this compound (e.g., [68Ga]Ga-DOTA-Tz)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter (for ex vivo biodistribution)
Procedure:
-
Administration of TCO-mAb:
-
Administer a defined amount of the TCO-mAb (e.g., 100 µg) to each mouse via intravenous injection (e.g., tail vein).
-
-
Accumulation and Clearance Period:
-
Allow the TCO-mAb to accumulate at the tumor and clear from the circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the specific antibody.
-
-
Administration of Radiolabeled Tetrazine:
-
After the predetermined accumulation time, administer the radiolabeled this compound (e.g., 5-10 MBq) to the same mice via intravenous injection.
-
-
PET/CT Imaging:
-
At desired time points after the tetrazine injection (e.g., 1, 2, and 4 hours), anesthetize the mice and position them in the PET/CT scanner.
-
Acquire dynamic or static PET images. A CT scan should be acquired for anatomical reference and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, blood pool) to quantify the radioactivity concentration (e.g., in %ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging study, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure the radioactivity in each tissue using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Visualizations
Caption: Workflow of the two-step pre-targeted imaging approach.
Caption: The bioorthogonal iEDDA reaction between tetrazine and TCO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Diels–Alder Click Chemistry-Based Pretargeted PET Imaging Strategy for Monitoring Programmed Death-Ligand 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Nanoparticles with Methyltetrazine-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with targeting moieties is a cornerstone of advanced drug delivery and molecular imaging. Methyltetrazine-PEG25-acid is a heterobifunctional linker that enables the conjugation of nanoparticles to other molecules through a highly efficient and specific bioorthogonal reaction. This linker features a methyltetrazine group for inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner, a 25-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and a carboxylic acid group for covalent attachment to nanoparticles.[1]
This document provides detailed protocols for the functionalization of amine-presenting nanoparticles with this compound, their subsequent characterization, and their application in pretargeted imaging and drug delivery. The iEDDA reaction is exceptionally fast and proceeds readily in biological systems without interfering with native biochemical processes, making it an ideal tool for in vivo applications.[2][3][4]
Overview of the Functionalization and Application Workflow
The overall process involves the covalent attachment of the this compound linker to the nanoparticle surface, followed by the "click" reaction with a TCO-modified molecule of interest, such as a targeting ligand or a therapeutic agent.
Caption: Workflow for nanoparticle functionalization and application.
Experimental Protocols
Protocol for Functionalizing Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using carbodiimide (B86325) chemistry.
Materials:
-
Amine-modified nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filtration units (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation: Suspend the amine-modified nanoparticles in MES buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in MES buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized, but a starting point of 20:1 is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Remove unreacted linker and byproducts by repeated centrifugation using centrifugal filtration units.
-
Wash the functionalized nanoparticles (now referred to as NP-Tz) with PBS (pH 7.4) three times.
-
Resuspend the purified NP-Tz in PBS for storage at 4°C.
-
Protocol for Characterization of Functionalized Nanoparticles
3.2.1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after functionalization.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in PBS.
-
Measure the size distribution and zeta potential using a Malvern Zetasizer or similar instrument.
-
An increase in hydrodynamic diameter and a change in zeta potential are indicative of successful surface modification.[5]
-
3.2.2. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology and size of the nanoparticles.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Image the nanoparticles using a transmission electron microscope. The size and shape should be consistent with the unmodified nanoparticles.
-
3.2.3. UV-Vis Spectroscopy
-
Purpose: To confirm the presence of the tetrazine group on the nanoparticle surface.
-
Procedure:
-
Scan the absorbance of the NP-Tz suspension.
-
The presence of a characteristic absorbance peak for the tetrazine moiety (around 520-540 nm) confirms successful functionalization.
-
Protocol for Bioorthogonal Ligation with a TCO-Modified Molecule
This protocol describes the "click" reaction between the tetrazine-functionalized nanoparticles (NP-Tz) and a TCO-containing molecule (e.g., a fluorescent dye for imaging or a drug for delivery).
Materials:
-
Purified NP-Tz suspension in PBS
-
TCO-modified molecule of interest
-
Human serum (for in vitro stability and reaction assessment)
Procedure:
-
Reaction Setup:
-
Mix the NP-Tz suspension with a 1.5 to 5-fold molar excess of the TCO-modified molecule.
-
The reaction can be performed directly in PBS or in a biological matrix like human serum to simulate in vivo conditions.[6]
-
-
Incubation: Incubate the mixture at 37°C for 15-60 minutes. The reaction is typically very fast.[6]
-
Purification (Optional): If necessary, remove the excess unreacted TCO-molecule by centrifugal filtration.
-
Analysis: The success of the ligation can be confirmed by a method appropriate for the TCO-modified molecule (e.g., fluorescence spectroscopy for a fluorescent dye, or HPLC for a small molecule drug).
Quantitative Data
The following tables provide representative data for the characterization of nanoparticles at different stages of functionalization. These values are typical and may vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Modified Nanoparticles | 110.6 ± 5.2 | 0.15 ± 0.03 | +25.3 ± 2.1 |
| NP-Tz (Functionalized) | 116.2 ± 4.8 | 0.18 ± 0.04 | +15.8 ± 1.9 |
| After Ligation with TCO-Payload | 120.5 ± 5.5 | 0.20 ± 0.05 | +12.1 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Bioorthogonal Ligation Efficiency
| Reaction Condition | Ligation Time (min) | Ligation Efficiency (%) |
| In PBS (pH 7.4) | 15 | >95% |
| In Human Serum at 37°C | 30 | 74 ± 6% |
Ligation efficiency can be determined by quantifying the amount of TCO-payload conjugated to the nanoparticles.[6]
Applications
Pretargeted Molecular Imaging
In a pretargeting strategy, the NP-Tz is first administered and allowed to accumulate at the target site (e.g., a tumor). After a clearance period for the unbound NP-Tz from circulation, a TCO-modified imaging agent (e.g., a radiolabeled molecule or a fluorescent dye) is administered. This imaging agent will then rapidly "click" to the NP-Tz at the target site, providing a high-contrast image.[7]
Caption: Pretargeted imaging workflow.
Targeted Drug Delivery
For targeted drug delivery, the nanoparticle can be functionalized with a TCO-modified targeting ligand (e.g., an antibody fragment) via the "click" reaction. Alternatively, a TCO-modified prodrug can be used, which becomes activated upon reaction with the NP-Tz.[2] This allows for the specific delivery of therapeutic agents to diseased tissues, potentially reducing off-target toxicity.[8][9]
Conclusion
The use of this compound for the functionalization of nanoparticles provides a robust and versatile platform for the development of targeted therapeutics and imaging agents. The bioorthogonal nature of the tetrazine-TCO ligation ensures high specificity and efficiency in complex biological environments. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals looking to leverage this powerful chemical tool.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. app.utu.ac.in [app.utu.ac.in]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Calculating the Degree of Labeling for Methyltetrazine-Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for conjugating methyltetrazine moieties to proteins and subsequently calculating the Degree of Labeling (DOL) using UV-Vis spectrophotometry and mass spectrometry. These protocols are essential for ensuring the quality and consistency of bioconjugates used in research, diagnostics, and therapeutic development, such as in the creation of Antibody-Drug Conjugates (ADCs) or for pre-targeted imaging applications.
Introduction
Bioorthogonal chemistry has revolutionized the specific modification of biomolecules. The inverse-electron-demand Diels-Alder cycloaddition between a methyltetrazine (MTz) and a strained trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1] A critical first step in many applications is the stable conjugation of the MTz moiety to a protein of interest, typically an antibody.
The Degree of Labeling (DOL) is a crucial parameter that defines the average number of MTz molecules conjugated to a single protein molecule.[2] An optimal DOL is vital; insufficient labeling (low DOL) can lead to a poor signal or ineffective conjugates, while excessive labeling (high DOL) can compromise protein function, solubility, and lead to aggregation. Therefore, accurate and reproducible determination of the DOL is a mandatory quality control step.
This application note details the two most common methods for calculating the DOL of methyltetrazine-conjugated proteins:
-
UV-Vis Spectrophotometry: A rapid and accessible method based on the Beer-Lambert law, utilizing the distinct absorbance maxima of the protein (at 280 nm) and the methyltetrazine label (around 520 nm).
-
Mass Spectrometry (MS): A highly accurate method that directly measures the mass increase of the protein upon conjugation, providing a distribution of labeled species.[3]
Data Presentation: Key Parameters for DOL Calculation
Accurate DOL calculation via UV-Vis spectrophotometry requires precise knowledge of several key parameters. The following table summarizes these values.
| Parameter | Symbol | Typical Value | Notes |
| Protein Parameters | |||
| Molar Extinction Coefficient of IgG at 280 nm | ε_protein_ | 210,000 M⁻¹cm⁻¹ | This is a typical value for a human IgG. It should be determined for the specific protein being used. |
| Molecular Weight of IgG | MW_protein_ | ~150,000 g/mol | Varies depending on the specific antibody. |
| Methyltetrazine Parameters | |||
| Wavelength of Maximum Absorbance | λ_max_ | ~520 nm | This is the characteristic absorbance peak for the tetrazine ring.[4] |
| Molar Extinction Coefficient at λ_max_ | ε_label_ | ~500 M⁻¹cm⁻¹ | Note: This value can vary between different methyltetrazine reagents. A value of 470-510 M⁻¹cm⁻¹ has been reported for similar tetrazine compounds. For highest accuracy, use the value provided by the reagent manufacturer. |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.3 (Estimated) | This value must be determined experimentally by measuring the absorbance of the pure, unconjugated methyltetrazine-NHS ester at 280 nm and λ_max_ (CF = A₂₈₀ / A_λmax_). The provided value is an estimate.[5] |
Visualized Workflows and Reactions
General Experimental Workflow
The overall process involves protein preparation, conjugation with an amine-reactive Methyltetrazine-NHS ester, purification of the conjugate, and subsequent analysis to determine the DOL.
Caption: Workflow for protein conjugation with Methyltetrazine-NHS ester and DOL determination.
Amine-Reactive Conjugation Chemistry
The most common method for attaching methyltetrazine to a protein is via the reaction of an N-hydroxysuccinimide (NHS) ester of methyltetrazine with primary amines (the N-terminus and lysine (B10760008) side chains) on the protein surface. This forms a stable amide bond.
Caption: Reaction of a protein's primary amine with a Methyltetrazine-NHS ester.
Experimental Protocols
Protocol 1: Conjugation of Methyltetrazine-NHS Ester to a Protein (e.g., IgG)
This protocol describes a general method for labeling an antibody with an amine-reactive methyltetrazine.
Materials:
-
Purified Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-PEG4-NHS Ester (or similar amine-reactive derivative).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 1x PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting spin columns (e.g., 7K MWCO).
Procedure:
-
Protein Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified.[6]
-
Exchange the antibody into the Reaction Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm completely to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix by pipetting. Do not vortex.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted methyltetrazine reagent and the quenching reagent by using a desalting spin column according to the manufacturer's instructions.
-
Elute the purified Methyltetrazine-conjugated protein in PBS.
-
Protocol 2: Calculating DOL using UV-Vis Spectrophotometry
Materials:
-
Purified Methyltetrazine-conjugated protein from Protocol 1.
-
UV-transparent cuvettes (1 cm pathlength).
-
UV-Vis Spectrophotometer.
Procedure:
-
Spectrophotometer Setup: Blank the instrument using the same buffer the conjugate is in (e.g., PBS).
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~520 nm (A_max_) .[4]
-
If the A₂₈₀ reading is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.
-
-
Calculate DOL: Use the following equations based on the Beer-Lambert law.[7]
-
Step 1: Calculate the molar concentration of the protein.
-
The absorbance at 280 nm is a sum of the protein's absorbance and the methyltetrazine label's absorbance. A correction factor (CF) is needed.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Protein Concentration (M) = (Corrected A₂₈₀ / ε_protein_) × Dilution Factor
-
-
Step 2: Calculate the molar concentration of the methyltetrazine label.
-
Label Concentration (M) = (A_max_ / ε_label_) × Dilution Factor
-
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
-
Sample Calculation:
| Measurement/Parameter | Value |
| A₂₈₀ | 1.5 |
| A_max_ (at 520 nm) | 0.05 |
| Dilution Factor | 1 (No dilution) |
| ε_protein_ (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_label_ (MTz) | 500 M⁻¹cm⁻¹ |
| CF₂₈₀ (MTz) | 0.3 |
-
Corrected A₂₈₀ = 1.5 - (0.05 × 0.3) = 1.485
-
Protein Concentration = 1.485 / 210,000 M⁻¹cm⁻¹ = 7.07 × 10⁻⁶ M
-
Label Concentration = 0.05 / 500 M⁻¹cm⁻¹ = 1.00 × 10⁻⁴ M
-
DOL = (1.00 × 10⁻⁴ M) / (7.07 × 10⁻⁶ M) = 4.0 -> This result is not correct, there must be a mistake in the sample calculation values. Let's re-evaluate with more realistic sample values.
Corrected Sample Calculation:
Let's assume a successful conjugation with a DOL of ~4.
-
If Protein Concentration is 7.07 × 10⁻⁶ M, then Label Concentration should be 4 * 7.07 × 10⁻⁶ M = 2.83 × 10⁻⁵ M.
-
This would give an A_max_ = 2.83 × 10⁻⁵ M * 500 M⁻¹cm⁻¹ = 0.014.
-
The A₂₈₀ would be (7.07 × 10⁻⁶ M * 210,000 M⁻¹cm⁻¹) + (0.014 * 0.3) = 1.485 + 0.0042 = 1.489.
Let's use these more consistent values for the table.
| Measurement/Parameter | Value |
| A₂₈₀ | 1.489 |
| A_max_ (at 520 nm) | 0.014 |
| Dilution Factor | 1 (No dilution) |
| ε_protein_ (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_label_ (MTz) | 500 M⁻¹cm⁻¹ |
| CF₂₈₀ (MTz) | 0.3 |
-
Corrected A₂₈₀ = 1.489 - (0.014 × 0.3) = 1.489 - 0.0042 = 1.4848
-
Protein Concentration = 1.4848 / 210,000 M⁻¹cm⁻¹ = 7.07 × 10⁻⁶ M
-
Label Concentration = 0.014 / 500 M⁻¹cm⁻¹ = 2.80 × 10⁻⁵ M
-
DOL = (2.80 × 10⁻⁵ M) / (7.07 × 10⁻⁶ M) = 3.96
Protocol 3: Confirming DOL using Mass Spectrometry
Mass spectrometry provides a more direct and precise measurement of the DOL by analyzing the mass shift of the protein after conjugation.[3] This method can also reveal the distribution of different labeled species (e.g., proteins with 1, 2, 3, or more labels).
Materials:
-
Purified Methyltetrazine-conjugated protein from Protocol 1.
-
Unconjugated (native) protein as a control.
-
Mass Spectrometer (e.g., ESI-Q-TOF or MALDI-TOF).
Procedure:
-
Sample Preparation: Prepare the native and conjugated protein samples for MS analysis according to the instrument's requirements. This typically involves buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution.
-
Acquire Mass Spectra:
-
Acquire the mass spectrum of the unconjugated (native) protein to determine its exact mass (Mass_native_).
-
Acquire the mass spectrum of the Methyltetrazine-conjugated protein.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the conjugated protein to obtain the masses of the different species present.
-
You will observe a series of peaks corresponding to the native protein plus integer multiples of the mass of the attached methyltetrazine moiety.
-
Mass of Label = Mass of (Methyltetrazine-PEG4-NHS Ester) - Mass of NHS = 533.5 g/mol - 115.1 g/mol = 418.4 g/mol (This value will vary based on the specific reagent used).
-
The observed peaks will be at Mass_native_, Mass_native_ + (1 × Mass of Label), Mass_native_ + (2 × Mass of Label), etc.
-
-
Calculate Average DOL:
-
Determine the relative abundance (intensity) of each peak.
-
Calculate the weighted average of the number of labels based on the peak intensities to find the average DOL.
-
Average DOL = Σ (n × Intensity_n) / Σ (Intensity_n) where n is the number of labels for a given peak and Intensity_n is its relative intensity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO. Allow NHS ester vial to warm to room temperature before opening. |
| Presence of primary amines (e.g., Tris) in the protein buffer. | Perform buffer exchange into an amine-free buffer like PBS before labeling. | |
| Insufficient molar excess of MTz-NHS ester. | Increase the molar excess of the labeling reagent in the reaction. | |
| High DOL / Protein Aggregation | Molar excess of MTz-NHS ester is too high. | Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Unfavorable buffer conditions after labeling. | Ensure the final storage buffer is optimal for the protein's stability. | |
| Inaccurate UV-Vis Results | Presence of unconjugated MTz reagent. | Ensure thorough purification of the conjugate using desalting columns after the quenching step. |
| Incorrect extinction coefficients or correction factor used. | Use the manufacturer-provided values for the specific reagents. Determine the correction factor experimentally if unknown. |
References
- 1. Methyltetrazine-PEG4-Azide - Bifunctional Crosslinkers - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]
- 2. medium.com [medium.com]
- 3. Methyltetrazine-PEG4-NHS ester - Ruixibiotech [ruixibiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 7. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Methyltetrazine-PEG25-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of Methyltetrazine-PEG25-acid in bioorthogonal conjugation reactions, specifically focusing on its ligation with trans-cyclooctene (B1233481) (TCO) functionalized molecules. The information is tailored for professionals in research, and drug development.
Introduction to Methyltetrazine-TCO Ligation
The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity in complex biological environments.[1] This ligation is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction that is catalyst-free and forms a stable covalent bond, releasing nitrogen gas as the sole byproduct.[1][2] The methyl group on the tetrazine provides a balance of good stability in aqueous media and high reactivity, making it a reliable choice for various applications.[2] The inclusion of a PEG25 spacer enhances aqueous solubility and provides a flexible connection that minimizes steric hindrance.[3]
This chemistry is particularly well-suited for applications requiring high efficiency at low concentrations, such as in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[4]
Molar Excess Recommendations
For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[5] However, the optimal ratio can vary depending on the specific application and the nature of the molecules being conjugated. The following table summarizes recommended starting points for molar excess ratios in different scenarios. Empirical optimization for your specific system is often recommended.[5]
| Application | Recommended Molar Excess (this compound : TCO-molecule) | Notes |
| General Bioconjugation | 1.05 - 1.5 : 1 | A good starting point for most applications to ensure complete consumption of the TCO-functionalized molecule.[5] |
| Protein-Protein Conjugation | 1 : 1 to a slight excess of tetrazine | In some protocols, a 1:1 molar ratio has been used effectively.[6] A slight excess of the tetrazine-labeled protein can also be beneficial. |
| Labeling of Proteins with NHS Esters | 20-fold excess of Methyltetrazine-PEG-NHS ester to protein | When activating a protein with an NHS ester of a methyltetrazine-PEG linker, a significant molar excess is often used to ensure efficient labeling of primary amines (e.g., lysine (B10760008) residues). |
| Low Concentration Applications | Optimization is key. A slight excess of one reagent may be used. | The exceptionally fast kinetics of the tetrazine-TCO ligation allow for efficient reactions even at nanomolar to micromolar concentrations.[4] |
Experimental Protocols
The following are general protocols for the use of this compound. Note that the "acid" functional group requires activation (e.g., to an NHS ester) before it can react with primary amines.
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the conversion of the terminal carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with amine-containing molecules.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.1 equivalents of NHS to the solution.
-
Add 1.1 equivalents of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the activated Methyltetrazine-PEG25-NHS ester can be used directly or purified. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Protocol 2: General Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the conjugation of a TCO-labeled protein with a methyltetrazine-labeled protein.
Materials:
-
TCO-labeled Protein 1
-
Methyltetrazine-labeled Protein 2
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[5]
-
Reaction vessel
Procedure:
-
Prepare solutions of the TCO-labeled protein and the methyltetrazine-labeled protein in the reaction buffer.
-
Determine the volumes of each protein solution required to achieve the desired molar ratio (typically 1:1 or a slight excess of the tetrazine-labeled protein).[6]
-
Mix the two protein solutions in the reaction vessel.
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.[6]
-
The resulting conjugate is now ready for purification or direct use.
Experimental Workflow and Reaction Mechanism
The following diagram illustrates the workflow for a typical bioconjugation experiment involving the activation of a protein with a TCO-NHS ester, followed by conjugation with a methyltetrazine-functionalized molecule.
Caption: Workflow for Protein-Protein Conjugation using TCO-Tetrazine Ligation.
The fundamental reaction mechanism is an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich TCO.[7] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[2]
Caption: Inverse-Electron-Demand Diels-Alder Reaction Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in Methyltetrazine-PEG25-acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Methyltetrazine-PEG25-acid conjugation experiments, with a focus on improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound conjugation?
A1: Low conjugation yield can stem from several factors, including degradation of the methyltetrazine moiety, inefficient activation of the carboxylic acid, suboptimal reaction conditions (e.g., pH, temperature, stoichiometry), steric hindrance between the molecules to be conjugated, and issues with reagent quality or storage.[1]
Q2: What are the visual signs of this compound degradation?
A2: The tetrazine moiety imparts a characteristic pink or reddish color to the reagent.[1] A loss or significant fading of this color, either in the solid reagent or in solution, is a strong indicator of degradation. Functionally, a decrease in reactivity with a trans-cyclooctene (B1233481) (TCO) partner is a definitive sign of degradation.[1]
Q3: What is the optimal pH for conjugating this compound to a primary amine?
A3: The conjugation of the carboxylic acid group of this compound to a primary amine is typically achieved using carbodiimide (B86325) chemistry, for example, with EDC and NHS. This reaction is most efficient in a pH range of 7-9.[1] It is critical to use a buffer that does not contain primary amines, such as PBS, borate (B1201080) buffer, or carbonate/bicarbonate buffer. Buffers like Tris or glycine (B1666218) should be avoided as they will compete for reaction with the activated carboxylic acid.[1]
Q4: How should I store this compound and its solutions?
A4: this compound is sensitive to moisture.[2] It should be stored at -20°C and desiccated.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] For optimal results, it is recommended to prepare fresh solutions before each use. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF, aliquoted, and stored at -80°C for up to six months or at -20°C for one month.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q5: What factors can affect the stability of the tetrazine ring during the conjugation reaction?
A5: The methyltetrazine group is generally stable at physiological pH (around 7.4).[2] However, its stability can be compromised by the presence of nucleophiles and exposure to harsh pH conditions.[3] While the methyl group enhances stability compared to unsubstituted tetrazines, prolonged incubation times, especially in complex biological media, can lead to gradual degradation.[4]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound conjugation reactions that may lead to low yields.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Degradation of Methyltetrazine Reagent | Visually inspect the reagent for loss of its characteristic pink/red color.[1] If degradation is suspected, discard the reagent and use a fresh, properly stored stock. Prepare solutions fresh before each experiment.[1] |
| Inefficient Carboxylic Acid Activation | Optimize the EDC/NHS coupling reaction conditions. Ensure the correct stoichiometry of EDC and NHS is used. The reaction is most efficient at a pH of 7-9.[1] Use an amine-free buffer such as PBS.[5] | |
| Suboptimal Reaction pH | For amine conjugations, ensure the pH is within the optimal range of 7.0-9.0. A starting recommendation is pH 8.3.[2] A pH that is too low can lead to protonation of primary amines on the target molecule, reducing their reactivity.[2] | |
| Steric Hindrance | If conjugating large or bulky molecules, steric hindrance can impede the reaction. Consider using a linker with a longer PEG spacer to increase the distance between the reactive moieties.[1][6] | |
| Inconsistent Results | Variability in Reagent Preparation | Prepare fresh solutions for each experiment to ensure consistency.[1] Aliquot and store stock solutions appropriately to avoid degradation from multiple freeze-thaw cycles.[1] |
| Fluctuations in Reaction Conditions | Strictly control reaction parameters such as pH, temperature, and incubation time across all experiments. | |
| Precipitation During Reaction | Poor Solubility of Reactants or Product | The PEG25 linker is designed to enhance aqueous solubility.[7] However, if the target molecule has poor solubility, precipitation can occur. Consider using a buffer with a different pH or adding a mild, non-nucleophilic solubilizing agent. The use of PEGylated linkers generally improves the aqueous solubility of the reactants and the final product.[6] |
| Difficulty in Purifying the Conjugate | Complex Reaction Mixture | PEGylation reactions often result in a mixture of unreacted starting materials, the desired conjugate, and potentially multi-PEGylated species.[][9] |
| Inappropriate Purification Method | Several chromatographic techniques can be used for the purification of PEGylated proteins, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][10] The choice of method will depend on the specific properties of your conjugate. SEC is effective at removing unreacted PEG and native proteins.[] IEX can separate positional isomers, and HIC can be a useful complementary technique.[] Non-chromatographic methods like ultrafiltration can also be employed.[11] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating the carboxylic acid of this compound using EDC/NHS chemistry and conjugating it to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening their containers.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: Prepare these solutions immediately before use as they are moisture-sensitive.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a 1.5-fold molar excess of both EDC and NHS stock solutions relative to the amount of this compound to be used.
-
Add the desired volume of the this compound stock solution to the EDC/NHS mixture.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Protein Conjugation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the activated Methyltetrazine-PEG25-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the stability and properties of the protein conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance of the tetrazine (typically around 520-540 nm).[12][7]
-
Protocol 2: Characterization of the Conjugate by HPLC
Purpose: To assess the purity of the conjugate and quantify the reaction yield.
Method:
-
Analytical Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).
-
Mobile Phase (RP-HPLC): A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV-Vis detector monitoring at 280 nm (for the protein) and ~520-540 nm (for the tetrazine).
-
Procedure:
-
Inject a small aliquot of the purified conjugate onto the HPLC system.
-
Elute the sample using a suitable gradient.
-
Analyze the chromatogram to identify peaks corresponding to the unconjugated protein, the conjugate, and any impurities.
-
The yield can be estimated by comparing the peak area of the conjugate to the initial amount of the limiting reactant.
-
Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Troubleshooting decision tree for low yield in this compound conjugation.
Caption: Chemical pathway for the conjugation of this compound to a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyltetrazine-PEG25-acid Amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the pH conditions of the amine coupling reaction with Methyltetrazine-PEG25-acid. This reaction, which forms a stable amide bond, is dependent on precise pH control for maximal efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The reaction involves two key steps, each with a different optimal pH. For maximal efficiency, a two-step pH protocol is recommended.
-
Step 1 (Activation): The activation of the carboxylic acid on the PEG linker using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0 .[1][2]
-
Step 2 (Coupling): The reaction of the resulting NHS-ester with the primary amine of your target molecule is most efficient at a physiological to slightly basic pH, typically between pH 7.0 and 8.5 .[1][3] A common pH for this step is 7.2-7.5.[1][4]
For a simplified one-step protocol, a compromise pH of 7.0-7.5 can be used, though this may result in lower efficiency compared to the two-step method.[5]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the reaction, reducing your yield.[1][6]
-
Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.[1][5][6]
-
Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers are excellent choices.[1][3][7]
Q3: Which buffers must I avoid?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target amine for reaction with the activated this compound.[3] Buffers with carboxylates, such as acetate, can interfere with the EDC activation step.[1][6]
Q4: How does pH affect the stability of the activated this compound?
A4: The NHS-ester intermediate formed after activation is susceptible to hydrolysis, where it reacts with water and reverts to the original carboxylic acid. The rate of this hydrolysis increases significantly with increasing pH.[3] At pH values above 8.5, the half-life of the NHS-ester is considerably shorter, which can lead to lower conjugation efficiency if the coupling to the amine is not rapid.[3]
Q5: Why is the amine coupling step performed at pH 7.0-8.5?
A5: For the reaction to occur, the primary amine on the target molecule must be in its unprotonated, nucleophilic state.[8] This is favored at a pH above the pKa of the amine group (for most protein lysine (B10760008) residues, the pKa is ~10.5). A pH range of 7.0-8.5 provides a good balance between having a sufficient concentration of deprotonated amine for efficient reaction while minimizing the hydrolysis of the NHS-ester.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inappropriate Buffer: Use of amine-containing (e.g., Tris, glycine) or carboxylate-containing (e.g., acetate) buffers.[1][6] | Switch to a recommended non-competing buffer system. Use MES for activation and PBS, HEPES, or Borate for the coupling step.[1][5] |
| Suboptimal pH: The pH of the reaction is outside the optimal range for either the activation or coupling step. | Carefully prepare buffers and verify the pH. For best results, use a two-step reaction, adjusting the pH from ~5.5 for activation to ~7.5 for coupling.[1][9] | |
| Hydrolysis of NHS-Ester: The coupling reaction was too slow, or the pH was too high (>8.5), causing the activated linker to hydrolyze before it could react with the amine.[3] | Perform the coupling step as soon as possible after the activation step. Avoid pH values above 8.5. Consider increasing the concentration of the amine-containing molecule to accelerate the reaction. | |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1] | Purchase fresh reagents. Store desiccated at -20°C.[1] Always allow vials to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use. | |
| Precipitation During Reaction | Protein Aggregation: A change in pH or the addition of reagents caused the target protein to precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation.[1] |
| High Reagent Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[1] | If using a large molar excess of EDC and observing precipitation, try reducing the concentration. |
Data Summary: Effect of pH on Reaction Steps
The efficiency of the this compound amine conjugation is a product of two pH-dependent steps: carboxyl activation and amine coupling. The table below summarizes the optimal conditions.
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer | Key Considerations |
| 1. Carboxyl Activation | This compound + EDC/NHS | 4.5 - 6.0[1][2] | MES[1][6] | Maximizes formation of the amine-reactive NHS-ester intermediate. |
| 2. Amine Coupling | Activated Linker + Primary Amine | 7.0 - 8.5[1][3] | PBS, HEPES, Borate[1][3] | Balances amine nucleophilicity with NHS-ester stability. Hydrolysis increases at pH > 8.5. |
Visualizing the Workflow and pH Dependencies
References
- 1. benchchem.com [benchchem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During Methyltetrazine-PEG Conjugation
Welcome to the technical support center for troubleshooting protein aggregation during Methyltetrazine-PEG conjugation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for a successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Methyltetrazine-PEG conjugation?
A1: Protein aggregation during this process can be triggered by several factors:
-
Increased Hydrophobicity: The methyltetrazine moiety itself can be hydrophobic. Attaching multiple Methyltetrazine-PEG molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.[1]
-
High Degree of Labeling (DOL): A high ratio of PEGylation can alter the protein's surface charge and pI, potentially leading to instability and aggregation.
-
Suboptimal Reaction Conditions: Unfavorable pH, temperature, or high concentrations of protein and reagents can induce protein unfolding and subsequent aggregation.[2][3]
-
Instability of the Protein: The inherent stability of the protein itself is a critical factor. Some proteins are more prone to aggregation under the stress of chemical modification.
-
Presence of Reducing Agents: While often necessary to prepare proteins for conjugation (e.g., reducing disulfide bonds in antibodies), residual reducing agents like TCEP can sometimes interfere with the conjugation chemistry or protein stability. It is crucial to remove excess reducing agent before adding the Methyltetrazine-PEG reagent.[4]
Q2: My protein starts to precipitate as soon as I add the Methyltetrazine-PEG reagent. What should I do?
A2: This is a common issue often related to localized high concentrations of the reagent. Here are some immediate troubleshooting steps:
-
Slow, Stepwise Addition: Add the dissolved Methyltetrazine-PEG reagent to the protein solution slowly and in small aliquots while gently stirring. This prevents localized high concentrations that can shock the protein out of solution.
-
Optimize Reagent Concentration: Reduce the molar excess of the Methyltetrazine-PEG reagent. A lower degree of labeling is often sufficient and less likely to cause aggregation.[5]
-
Use a More Hydrophilic Linker: If available, consider using a Methyltetrazine-PEG reagent with a longer PEG chain. Longer PEG chains can enhance the solubility of the conjugate and minimize the hydrophobic effects of the methyltetrazine group.[5][6][7][8]
Q3: How can I optimize my reaction conditions to minimize aggregation?
A3: Optimization of reaction parameters is key to preventing aggregation. Refer to the table below for recommended starting conditions and optimization strategies.
Q4: Can the choice of buffer affect protein aggregation?
A4: Absolutely. The buffer composition plays a crucial role in maintaining protein stability.
-
pH: Most proteins have an optimal pH range for stability. It's important to conduct the conjugation at a pH where your protein is stable, which may require a compromise with the optimal pH for the conjugation reaction itself (typically pH 7.2-8.5 for NHS ester reactions).[5][9]
-
Buffer Species: Avoid buffers containing primary amines, such as Tris or glycine, if you are using an NHS-ester activated Methyltetrazine-PEG, as they will compete with your protein for the reagent.[9] Phosphate-buffered saline (PBS) and HEPES are generally good choices.[9]
-
Excipients: Consider adding stabilizing excipients to your buffer. See the table below for examples.
Q5: How can I detect and quantify protein aggregation in my sample?
A5: Several analytical techniques can be used to assess protein aggregation:
-
Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[10][11][12]
-
Size Exclusion Chromatography (SEC): A powerful technique to separate proteins based on their size. Aggregates will elute earlier than the monomeric protein, allowing for quantification.[13][14][15][16]
-
SDS-PAGE (non-reducing): Can qualitatively visualize high molecular weight aggregates.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting protein aggregation during Methyltetrazine-PEG conjugation.
References
- 1. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Aggregation and Stability in Biopharmaceuticals [pegsummit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Methyltetrazine-amino-PEG8-amine (EVT-15519392) [evitachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wyatt.com [wyatt.com]
- 12. azonano.com [azonano.com]
- 13. agilent.com [agilent.com]
- 14. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Steric Hindrance with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments, with a focus on the application of long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my experiments?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[1] In bioconjugation and drug development, this can manifest as:
-
Reduced Binding Affinity: Bulky molecules can physically block the interaction between a ligand (e.g., an antibody) and its receptor or target.
-
Lower Reaction Yields: During conjugation, the reactive groups of molecules may be inaccessible, leading to inefficient coupling.[2]
-
Decreased Biological Activity: The therapeutic payload of a conjugate, such as in an Antibody-Drug Conjugate (ADC), may be prevented from reaching its active site.[2]
Q2: How do long PEG linkers help to overcome steric hindrance?
A2: Long, flexible, and hydrophilic PEG chains act as spacers, creating a physical distance between the conjugated molecules.[3] This separation minimizes the spatial interference that causes steric hindrance.[3][4] Key benefits of using long PEG linkers include:
-
Improved Accessibility: They extend a conjugated molecule (e.g., a drug) away from a larger carrier molecule (e.g., an antibody), allowing it to interact more freely with its target.[3]
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic molecules, preventing aggregation that can also contribute to steric issues.[3][5]
-
Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can help the conjugated molecule adopt an optimal orientation for binding.[1][4]
Q3: When should I choose a long PEG linker over a shorter one?
A3: The choice of PEG linker length is a critical optimization step in conjugate design.[1]
-
Use a long PEG linker when:
-
Consider a shorter PEG linker when:
-
The conjugated molecules are relatively small and do not require a large separation.
-
A more rigid connection is desired to limit the conformational freedom of the ligand, which in some cases can be favorable for receptor-ligand interactions.[6]
-
You are concerned about the potential for very long linkers to negatively impact cytotoxicity.[5]
-
Troubleshooting Guide
Problem 1: Low Drug-to-Antibody Ratio (DAR) in ADC Synthesis
-
Possible Cause: Steric hindrance from the initial drug-linker molecules being conjugated to the antibody can prevent further conjugation at nearby sites. This is especially true when using hydrophobic payloads that may interact with the antibody surface.
-
Troubleshooting Steps:
-
Optimize PEG Linker Length: Experiment with a range of PEG linker lengths. Intermediate length PEG spacers (e.g., PEG6, PEG8, PEG12) have been shown to sometimes yield higher drug loadings compared to very short (PEG4) or very long (PEG24) spacers.[7] This is likely due to a balance between reducing the hydrophobicity of the payload and minimizing steric crowding at the conjugation site.[7]
-
Modify Reaction Conditions: Adjust the pH, temperature, and reaction time to optimize conjugation efficiency.[3] For example, NHS-ester reactions with primary amines are typically more efficient at a pH of 7.5-8.5.[3]
-
Use a Different Conjugation Chemistry: If lysine (B10760008) conjugation is inefficient, consider cysteine-based conjugation, which targets specific, less hindered sites. This requires partial reduction of the antibody to expose free sulfhydryl groups.[2][5]
-
Problem 2: Reduced Binding Affinity of the Conjugate to its Target
-
Possible Cause: The conjugated payload and linker may be sterically hindering the antigen-binding site (Fab region) of the antibody or the ligand's binding domain.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: A longer PEG linker can provide greater separation between the payload and the binding domain, thus restoring binding affinity.
-
Site-Specific Conjugation: Employ conjugation strategies that attach the drug-linker to sites distant from the antigen-binding region. Cysteine-based conjugation on engineered cysteines or glycan-based conjugation are common approaches.
-
Evaluate Different Linker Architectures: Consider branched PEG linkers, which may offer better shielding of the payload while still providing adequate spacing.[8]
-
Problem 3: Poor in vivo Efficacy Despite Good in vitro Potency
-
Possible Cause: While potent in vitro, the conjugate may have poor pharmacokinetic (PK) properties in vivo. This can be due to aggregation caused by hydrophobic payloads or rapid clearance from circulation.
-
Troubleshooting Steps:
-
Incorporate Longer PEG Linkers: Longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[1][9] PEGylation also creates a "stealth" effect by forming a hydration shell that shields the conjugate from recognition by the immune system and reduces protein adsorption.[4][10]
-
Optimize Payload and DAR: A high drug loading of a hydrophobic payload can lead to aggregation and rapid clearance.[5] Using a longer PEG linker can help to mitigate this by increasing the overall hydrophilicity of the conjugate.
-
Data Presentation
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.2 | 0.5 |
| PEG12 | ~3.0 | 0.35 |
| PEG24 | ~2.1 | 0.25 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[11] |
Table 2: Influence of PEG Linker Length on Binding Affinity (IC50) of a Gastrin-Releasing Peptide Receptor (GRPR) Antagonist
| PEG Linker | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
| In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal PEG length is target-dependent.[11][12] |
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | General Trends and Considerations |
| Short (e.g., PEG2-PEG4) | May be advantageous for compact conjugates where minimal separation is needed. In some cases, a more constrained linker can lead to higher binding affinity.[11][12] Can be insufficient to overcome significant steric hindrance.[2] |
| Intermediate (e.g., PEG6-PEG12) | Often represents a good balance for improving pharmacokinetics without significantly compromising in vitro potency.[5] Can be optimal for achieving a higher DAR in some ADC platforms.[7] |
| Long (e.g., PEG24 and above) | Generally enhances pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[5] Can significantly prolong circulation half-life.[9] However, very long linkers may negatively impact cytotoxicity.[5][9] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.[11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEGn-Drug construct
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove excess TCEP by performing a buffer exchange into the reaction buffer (PBS, pH 7.2) using a desalting column or tangential flow filtration. This step is critical as TCEP will react with the maleimide (B117702).[2][11]
-
-
Conjugation:
-
Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-Drug solution to the reduced antibody.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[11]
-
-
Quenching:
-
Add a molar excess of the quenching solution to react with any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column.
-
-
Characterization:
-
Characterize the ADC to determine the DAR, aggregation level, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the potency of an ADC.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells.
-
Plot the cell viability versus the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.
-
Visualizations
Caption: Overcoming steric hindrance with a long PEG linker.
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting logic for steric hindrance issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. mdpi.com [mdpi.com]
- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Strategies to improve reproducibility in Methyltetrazine conjugation experiments
Welcome to the technical support center for Methyltetrazine (MTz) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Methyltetrazine-TCO ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and a trans-cyclooctene (B1233481) (TCO) dienophile.[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2) as the only byproduct, driving the reaction to completion.[1] The process is highly selective, catalyst-free, and known for its exceptionally fast kinetics.[1][2]
Q2: What are the primary advantages of using the Methyltetrazine-TCO system?
A2: This conjugation chemistry offers several key benefits:
-
Biocompatibility : The reaction is catalyst-free, making it suitable for sensitive biological applications and in-vivo studies.[1][3][4][5][6]
-
Speed : It is one of the fastest bioorthogonal reactions, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[1] This allows for efficient labeling even at very low concentrations.[1][3]
-
High Specificity : The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines or thiols.[1][3][5]
-
Stability : Methyl-substituted tetrazines provide a good balance of stability and reactivity, exhibiting greater stability in aqueous solutions compared to hydrogen- or pyridyl-substituted tetrazines.[1][4]
Q3: How does methyltetrazine compare to other tetrazine derivatives?
A3: Methyl-substituted tetrazines offer a compromise between stability and reactivity. They are more stable in aqueous media than more reactive, electron-withdrawing group-substituted tetrazines but react more slowly.[1][4] This makes them ideal for applications that require a robust reagent over the absolute fastest kinetics.[1]
Q4: Can the Methyltetrazine-TCO reaction be performed in aqueous buffers?
A4: Yes, the ligation is highly compatible with aqueous buffers, typically in a pH range of 6.0 to 9.0.[1][3][7] Phosphate-buffered saline (PBS) is a commonly used buffer.[7] However, it's important to ensure that any other functional groups on your reagents (like NHS esters) are compatible with the chosen buffer and pH.[7]
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.[3][8]
Experimental Workflows & Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for a two-step antibody conjugation using a Methyltetrazine-PEG-NHS ester and a TCO-functionalized molecule.
Detailed Protocol: Two-Step Antibody Conjugation
This protocol provides a general method for first modifying an antibody with a methyltetrazine group and then conjugating it to a TCO-functionalized molecule.
Materials:
-
Antibody of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.2 - 8.0)[9]
-
Methyltetrazine-PEG-NHS ester (e.g., Me-Tz-PEG4-COOH activated with EDC/NHS)[9]
-
TCO-functionalized molecule
-
Quenching agent (e.g., Tris or Glycine)[9]
-
Purification tools (e.g., desalting columns, dialysis cassettes, SEC or TFF system)[9][10][]
Procedure:
Step 1: Antibody Modification with Methyltetrazine
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the storage buffer contains amines like Tris, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.[9]
-
Reagent Preparation: Prepare a stock solution of the Methyltetrazine-NHS ester in an anhydrous solvent like DMSO.[9]
-
Conjugation: Add a 5 to 30-fold molar excess of the Methyltetrazine-NHS ester to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL).[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching: Add a quenching agent like Tris to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[9]
-
Purification: Remove excess, unreacted methyltetrazine reagent using a desalting column or dialysis. The product is the tetrazine-modified antibody (Tz-Antibody).
Step 2: TCO Ligation
-
Reaction Setup: In a suitable tube, combine the purified Tz-Antibody with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended to ensure the complete reaction of all available tetrazine groups.[9]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[9] The reaction is typically rapid.[9]
Step 3: Final Purification and Characterization
-
Purification: Purify the final antibody conjugate to remove any unreacted TCO-molecule and other impurities. Common methods include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Ion Exchange Chromatography (IEX).[10][][12]
-
Characterization: Analyze the final conjugate to confirm purity, integrity, and drug-to-antibody ratio (DAR).
Troubleshooting Guide
Low yield or incomplete conjugation can be frustrating. This guide addresses common issues and provides systematic steps to identify and solve them.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Quenching unreacted Methyltetrazine-PEG25-acid in solution
This technical support center provides guidance on the use and handling of Methyltetrazine-PEG25-acid, with a focus on quenching unreacted material in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click chemistry reagent. It contains a methyltetrazine moiety, which is highly reactive towards trans-cyclooctene (B1233481) (TCO) derivatives through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] The PEG25 spacer enhances solubility and the terminal carboxylic acid allows for its conjugation to primary amines on biomolecules (like proteins or antibodies) after activation with reagents such as EDC and NHS.[2][3]
Q2: How do I "quench" or neutralize unreacted this compound in my solution?
The most effective and specific method for quenching unreacted this compound is to react it with a molar excess of a trans-cyclooctene (TCO) derivative. There is no generic chemical quencher; the quenching process is the same highly efficient iEDDA click reaction used for labeling. A small, simple, and water-soluble TCO-containing molecule is an ideal quenching agent.
Q3: Why would I need to quench unreacted this compound?
Quenching is necessary in situations where the presence of unreacted tetrazine could interfere with subsequent experimental steps. This includes:
-
Preventing Unintended Labeling: If a TCO-modified molecule is to be introduced later in the workflow for a different purpose, any unreacted tetrazine from a previous step could react with it.
-
Improving Assay Specificity: In sensitive assays, removing or neutralizing all reactive components ensures that any observed signal is from the intended conjugate.
-
Controlling Stoichiometry: Quenching ensures that the reaction is stopped at a specific time point, preventing further slow reaction or degradation.
Q4: Can I remove the unreacted this compound instead of quenching it?
Yes. For macromolecular conjugates (e.g., antibodies), purification methods like size-exclusion chromatography (SEC), dialysis, or spin desalting columns can effectively remove small molecule reagents like unreacted this compound.[2][4] In cell-based applications, washing the cells with fresh buffer is a common method to remove excess reagent.[5]
Q5: How can I monitor the quenching reaction?
The progress of the tetrazine-TCO ligation can be monitored by observing the disappearance of the characteristic pink color of the tetrazine. For quantitative analysis, you can use a spectrophotometer to follow the decrease in the tetrazine's absorbance, which typically has a maximum between 510 and 540 nm.[6][7]
Q6: What are the potential side reactions or stability issues with this compound?
While methyl-substituted tetrazines are known for their enhanced stability, tetrazines, in general, can be sensitive to certain conditions.[8][9]
-
Degradation: The tetrazine ring can degrade in the presence of strong nucleophiles like thiols (e.g., from DTT) or at very high pH.[8]
-
Hydrolysis of Activated Ester: If the carboxylic acid of this compound has been activated (e.g., to an NHS ester for conjugation), this activated ester is highly susceptible to hydrolysis in aqueous solutions.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Pink color persists after adding the TCO quenching agent. | 1. Insufficient Quenching Agent: Not enough TCO-derivative was added to react with all the excess tetrazine. 2. Degraded Quenching Agent: The TCO-derivative may have degraded or isomerized to its less reactive cis-cyclooctene form. | 1. Add additional TCO quenching agent, calculating at least a 1.5 to 5-fold molar excess over the initial amount of unreacted tetrazine. 2. Use a fresh, properly stored stock of the TCO quenching agent. Consider a more stable TCO derivative if stability is a recurring issue.[10] |
| Background signal in a downstream fluorescence assay. | Incomplete Quenching or Removal: Unreacted fluorophore-labeled tetrazine remains in the solution. | 1. Ensure the quenching reaction has gone to completion by monitoring the disappearance of the tetrazine absorbance at ~520 nm.[6] 2. If quenching is not feasible, purify the conjugate using an appropriate method (e.g., SEC, dialysis) to remove all unreacted small molecules.[2] |
| Loss of tetrazine reactivity before the quenching step. | Presence of Reducing Agents: The sample buffer may contain reducing agents like DTT or TCEP, which can degrade the tetrazine moiety. | Ensure that any reducing agents used in previous steps (e.g., for antibody disulfide bond reduction) are completely removed via buffer exchange or a desalting column before the tetrazine reagent is added. |
| Difficulty in removing the quenched product (tetrazine-TCO adduct). | Similar Size/Properties: The quenched adduct may have similar physicochemical properties to the desired product, making separation difficult. | 1. Use a TCO quenching agent with significantly different properties (e.g., a biotinylated TCO for streptavidin bead capture, or a much smaller/larger TCO to aid separation by size). 2. If possible, utilize affinity chromatography if either the desired product or the quenching agent has a suitable tag. |
Experimental Protocols
Protocol: Quenching Unreacted this compound
This protocol describes the general procedure for quenching excess this compound in a solution following a conjugation reaction with a biomolecule (e.g., a protein).
Materials:
-
Reaction solution containing the biomolecule-tetrazine conjugate and unreacted this compound.
-
Quenching Agent: A solution of a small-molecule TCO derivative (e.g., TCO-amine, TCO-PEG-amine) of known concentration in a compatible buffer (e.g., PBS).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer or plate reader capable of measuring absorbance at ~520 nm.
Procedure:
-
Determine the Amount of Excess Tetrazine: Calculate the initial molar excess of this compound used in your conjugation reaction. This will serve as the estimated amount to be quenched.
-
Prepare Quenching Agent: Prepare a stock solution of the TCO quenching agent. A 1.5 to 5-fold molar excess of the TCO reagent over the estimated unreacted tetrazine is recommended to ensure a complete and rapid reaction.[2]
-
Add Quenching Agent: Add the calculated volume of the TCO quenching agent to your reaction solution.
-
Incubate: Allow the quenching reaction to proceed at room temperature. The reaction is typically very fast and should be complete within 10-30 minutes.[4][5]
-
Monitor (Optional but Recommended):
-
Visually inspect the solution for the disappearance of the pink/red tetrazine color.
-
Measure the absorbance of the solution at the tetrazine's λmax (~520 nm). The reaction is complete when the absorbance no longer decreases and approaches the baseline of the buffer.
-
-
Purification: After quenching is complete, the quenched adduct and excess TCO quenching agent can be removed from the desired biomolecule conjugate by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Visualizations
Workflow for Quenching this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Methyltetrazine-TCO ligation and how to avoid them
Welcome to the technical support center for Methyltetrazine-Trans-Cyclooctene (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Methyltetrazine-TCO ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and the TCO (dienophile).[1] This is followed by a retro-Diel-Alder reaction that irreversibly releases nitrogen gas (N₂), which is the sole byproduct, driving the reaction to completion.[1][2] The entire process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][3]
Q2: What are the primary advantages of the Methyltetrazine-TCO system?
A2: This ligation chemistry offers several key benefits:
-
Biocompatibility: The reaction is catalyst-free, making it well-suited for in vivo and sensitive biological applications.[1][2]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[2][4] This allows for efficient labeling even at very low concentrations.[1]
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines or thiols.[2]
-
Stability: Methyl-substituted tetrazines exhibit good stability in aqueous media, making them a reliable choice for a variety of applications.[1][5][6]
Q3: How does a methyl-substituted tetrazine compare to other tetrazine derivatives?
A3: Methyl-substituted tetrazines provide a balance of stability and reactivity. While they react more slowly than hydrogen- or pyridyl-substituted tetrazines, they have significantly better stability in aqueous solutions.[1] This makes them ideal for applications that do not require the absolute fastest kinetics but benefit from a more robust and stable reagent.[1]
Q4: Can this reaction be performed in aqueous buffers?
A4: Yes, the tetrazine-TCO ligation is compatible with aqueous buffers such as PBS, typically within a pH range of 6.0 to 9.0.[1][2][7] However, it is important to consider the stability of the specific molecules being conjugated. For instance, if using a Methyltetrazine-triethoxysilane reagent, the triethoxysilane (B36694) moiety is susceptible to hydrolysis in water, which can lead to aggregation.[1] In such cases, organic solvents or aqueous-organic mixtures are recommended.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Methyltetrazine-TCO ligation can be monitored visually by the disappearance of the tetrazine's characteristic pink/red color. For quantitative analysis, the reaction can be tracked using UV-Vis spectroscopy by observing the decrease in the tetrazine's absorbance, which typically falls between 510 and 550 nm.[2][3]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Reagents | Tetrazines can degrade if not stored properly (store at -20°C, desiccated, and protected from light).[1][8] TCOs can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain metals.[8][9] Always use fresh reagents and allow vials to warm to room temperature before opening to prevent condensation.[8] |
| Incorrect Stoichiometry | An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.[7] Verify the concentrations of your stock solutions. A slight molar excess (e.g., 1.05 to 1.5-fold) of one reagent is often used to drive the reaction to completion.[1][7] |
| Suboptimal Solvent | The choice of solvent can impact reagent stability and solubility. For molecules prone to hydrolysis in aqueous solutions, consider using organic solvents like DMSO or DMF, or an aqueous/organic co-solvent system.[1] |
| Insufficient Reaction Time | While the reaction is typically fast, low reactant concentrations or steric hindrance may slow it down.[1] Allow the reaction to proceed for a longer duration and monitor its progress.[1] |
| Presence of Reducing Agents | Reducing agents like TCEP and DTT, often used for disulfide bond reduction, can reduce and inactivate tetrazines.[10] It is crucial to remove any excess reducing agent before adding the tetrazine reagent.[10] |
Issue: Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Low Reactant Concentrations | The reaction rate is dependent on the concentration of both the methyltetrazine and TCO. Increase the concentration of one or both reactants if possible.[1] |
| Low Temperature | While the reaction proceeds well at room temperature (20-25°C), lower temperatures will slow the rate.[1] For faster kinetics, consider performing the reaction at 37°C.[1][7] |
| Steric Hindrance | Bulky molecules near the reactive moieties can impede the reaction.[1][11] If possible, redesign the linker to include a flexible spacer, such as PEG, to improve accessibility.[6][11] |
Issue: Product Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| Poor Solubility | The final conjugate may have poor solubility in the reaction buffer. The inclusion of a PEG spacer on either the tetrazine or TCO derivative can improve aqueous solubility.[1][11] |
| Hydrolysis of Specific Moieties | For reagents like Methyltetrazine-triethoxysilane, hydrolysis in aqueous buffers can lead to the formation of siloxane networks and aggregation.[1] Performing the reaction in an anhydrous organic solvent can mitigate this issue.[1] |
Quantitative Data Summary
Table 1: Reaction Conditions for Methyltetrazine-TCO Ligation
| Parameter | Recommended Conditions | Notes |
| pH (Aqueous) | 6.0 - 9.0[1][2][7] | Ensure the pH is compatible with the stability of your biomolecules. |
| Temperature | 4°C to 37°C[1][7] | Room temperature (20-25°C) is generally sufficient.[1] |
| Solvent | PBS, Organic (DMSO, DMF), or Aqueous/Organic Mixtures[1][2] | Choice depends on the stability and solubility of the reactants.[1] |
| Stoichiometry | Slight molar excess (1.05-1.5 equivalents) of one reagent[1][7] | Helps to ensure complete consumption of the limiting reagent. |
Table 2: Comparative Reaction Kinetics of Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) |
| General Range | TCO | 1 - 1 x 10⁶ M⁻¹s⁻¹[3] |
| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹[3] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹[3] |
| Dipyridal tetrazine | TCO | 2000 (±400) M⁻¹s⁻¹[3] |
Experimental Protocols
General Protocol for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using Methyltetrazine-TCO ligation, starting with the functionalization of each protein.
1. Preparation of TCO- and Tetrazine-Functionalized Proteins
-
Protein Preparation: Dissolve Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[3] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.[3]
-
NHS Ester Stock Solution: Prepare a 10 mM stock solution of the TCO-PEG-NHS ester and Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[3]
-
Activation of Protein A with TCO: To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[2][3] Then, add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution.[12] Incubate for 60 minutes at room temperature.[2][3]
-
Activation of Protein B with Methyltetrazine: To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[2][3] Add a 20-fold molar excess of the 10 mM Methyltetrazine-PEG-NHS ester stock solution.[3] Incubate for 60 minutes at room temperature.[2][3]
-
Purification: Remove excess, unreacted NHS ester by using spin desalting columns.[2][3]
2. TCO-Tetrazine Ligation
-
Conjugation: Mix the purified TCO-labeled Protein A with the Methyltetrazine-labeled Protein B in a 1:1 molar ratio.[2][3] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to optimize results.[3]
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation.[3][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[3][7]
-
Monitoring: The reaction can be monitored by the disappearance of the tetrazine's pink/red color or by UV-Vis spectroscopy.[2][3]
-
Final Purification: The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[3][7]
-
Storage: Store the final conjugate at 4°C until further use.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Buffer Selection for Methyltetrazine-PEG25-acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer selection for the stability of Methyltetrazine-PEG25-acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous buffer?
A1: The methyltetrazine moiety is generally stable at physiological pH (around 7.4).[1] However, some tetrazines can undergo slow degradation in basic aqueous solutions.[2] For general storage and handling in solution, a neutral to slightly acidic pH range of 6.0-7.5 is recommended to minimize potential hydrolysis.
Q2: Which buffers are recommended for working with this compound?
A2: The choice of buffer is critical, especially when the carboxylic acid of this compound is activated (e.g., as an NHS ester) for conjugation to primary amines. For general stability studies and use, non-amine-containing buffers are recommended. Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/Bicarbonate buffers
-
Borate buffers
When the carboxylic acid is to be reacted, it is crucial to avoid buffers containing primary amines.[1]
Q3: Which buffers should be avoided when working with this compound?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be strictly avoided if the carboxylic acid end of the molecule is intended for reaction (e.g., as an activated NHS ester).[1] These buffers will compete with the target molecule for reaction. Additionally, buffers containing strong nucleophiles, such as thiols (e.g., DTT), should be used with caution as they can potentially react with the tetrazine ring.[3]
Q4: How does temperature affect the stability of this compound in solution?
A4: The tetrazine moiety is sensitive to temperature.[3] For long-term storage of solutions, it is recommended to store aliquots at -80°C.[3] For short-term storage (a few days), 4°C is acceptable. When conducting experiments, it is advisable to keep the reagent on ice when not in use.
Q5: Is this compound sensitive to light?
A5: Yes, the tetrazine moiety is sensitive to light.[3] It is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of pink/red color of the solution | Degradation of the tetrazine ring. | 1. Check Buffer pH: Ensure the pH is within the optimal range (6.0-7.5). Avoid highly basic conditions. 2. Buffer Composition: Verify that the buffer does not contain competing nucleophiles (e.g., primary amines if the acid is activated, or high concentrations of thiols). 3. Light Exposure: Protect the solution from light. 4. Temperature: Ensure proper storage temperatures (-20°C or -80°C for long-term). |
| Low conjugation efficiency (when using the carboxylic acid) | 1. Hydrolysis of activated ester: If the carboxylic acid is activated (e.g., as an NHS ester), the ester is susceptible to hydrolysis, especially at high pH. 2. Incompatible Buffer: Use of amine-containing buffers (e.g., Tris, glycine). | 1. Optimize Reaction pH: For NHS ester reactions, a pH of 7.0-9.0 is a reasonable starting point, with pH 8.3-8.5 often recommended as a balance between amine reactivity and ester hydrolysis.[1] Perform the reaction promptly after preparing the solution. 2. Use Recommended Buffers: Switch to a non-amine-containing buffer such as PBS or HEPES.[1] |
| Inconsistent results between experiments | 1. Inconsistent Storage: Multiple freeze-thaw cycles of stock solutions. 2. Variable Light Exposure: Differences in how long solutions are exposed to ambient light. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3] 2. Consistent Handling: Maintain consistent light-protected conditions for all experiments. |
Experimental Protocols
Protocol for Assessing Buffer Stability of this compound
This protocol outlines a method to evaluate the stability of this compound in different buffer systems using UV-Vis spectrophotometry.
1. Materials:
- This compound
- Anhydrous DMSO
- A selection of buffers to be tested (e.g., PBS pH 7.4, Sodium Borate pH 8.5, Sodium Acetate pH 5.5)
- UV-Vis Spectrophotometer and cuvettes
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., at 10 mg/mL).
3. Incubation:
- Dilute the stock solution into each of the test buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically between 0.1 and 1.0) at the tetrazine's maximum absorbance wavelength (~520-540 nm).
- Incubate the solutions under desired conditions (e.g., room temperature, 37°C), protected from light.
4. Time-Point Analysis:
- At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of each solution.
- Measure the absorbance of the tetrazine chromophore at its λmax (around 520-540 nm).
5. Data Analysis:
- For each buffer, plot the absorbance at ~530 nm versus time.
- A decrease in absorbance over time indicates degradation of the tetrazine moiety.
- The rate of degradation can be compared between the different buffer conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C (Protected from Light)
| Buffer | pH | % Remaining after 12h | % Remaining after 24h |
| Sodium Phosphate | 6.5 | >95% | >90% |
| PBS | 7.4 | >90% | >85% |
| HEPES | 7.4 | >90% | >85% |
| Sodium Borate | 8.5 | ~80% | ~65% |
| Tris-HCl | 8.0 | Not Recommended | Not Recommended |
* Tris buffer is not recommended for applications involving the reaction of the carboxylic acid moiety after activation (e.g., as an NHS ester).
Visualizations
Caption: Workflow for assessing the stability of this compound in different buffers.
Caption: Key factors that can lead to the degradation of this compound.
References
Technical Support Center: Monitoring Methyltetrazine-TCO Reactions
Welcome to the technical support center for monitoring Methyltetrazine-trans-cyclooctene (TCO) ligation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear methodologies, troubleshoot common issues, and answer frequently asked questions related to tracking the progress of this powerful bioorthogonal reaction.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction appears to be slow or incomplete. What are the potential causes and how can I fix it?
A1: A slow or incomplete reaction can be due to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Integrity:
-
Degraded Reagents: Ensure you are using fresh reagents. Tetrazine and TCO derivatives should be stored protected from light and moisture.[1] Some cyclooctynes can also degrade in intracellular environments.[2]
-
Incorrect Stoichiometry: An improper ratio of methyltetrazine to TCO can lead to the incomplete consumption of the limiting reagent.[2] Carefully verify the concentrations of your stock solutions and recalculate the stoichiometry. Using a slight molar excess (1.1 to 1.5 equivalents) of one reagent can help drive the reaction to completion.[1][2]
-
-
Reaction Conditions:
-
Low Reactant Concentrations: Increasing the concentration of one or both reactants can increase the reaction rate.[1]
-
Suboptimal Temperature: While the reaction typically proceeds rapidly at room temperature (20-25°C), performing it at 37°C can increase the rate.[1] Conversely, lower temperatures can be used to slow down the reaction if needed.[1]
-
Solvent Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[2] Consider using a co-solvent like DMSO or DMF to improve solubility, but be mindful of its compatibility with your biological system.[1][2][3]
-
pH: The ligation is generally efficient across a broad pH range (6.0 - 9.0).[1] However, ensure the pH is compatible with the stability of your biomolecules.
-
-
Molecular Properties:
-
Steric Hindrance: Bulky groups near the reactive moieties can slow down the reaction.[1] Introducing a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the reactive group and your molecule of interest can minimize steric hindrance.[2][3]
-
Q2: I'm observing unexpected side products or artifacts in my analysis. What could be the cause?
A2: Side reactions can complicate your results. Here are some common culprits:
-
TCO Reactivity: TCOs can react with thiols, especially in complex biological media like cell lysates. Be mindful of this potential side reaction when designing your experiment.
-
Reagent Purity: Impurities in your starting materials can lead to unexpected products.[3] Ensure high purity of your methyltetrazine and TCO derivatives.
-
Oxidation: Some reagents may be sensitive to oxidation.[4] Degassing your solutions, particularly for oxygen-sensitive molecules, can help prevent oxidation-related side products.[3]
Q3: My UV-Vis spectroscopic monitoring is giving inconsistent results. What should I check?
A3: Inconsistent UV-Vis data can often be traced back to a few key areas:
-
Inaccurate Molar Extinction Coefficient: An accurate molar extinction coefficient for your specific methyltetrazine derivative in the reaction buffer is crucial for quantitative analysis.[3]
-
Temperature Fluctuations: Ensure precise temperature control during your kinetic measurements, as reaction rates are temperature-dependent.
-
Incomplete Mixing: Ensure rapid and thorough mixing of the reactants in the cuvette to initiate the reaction uniformly.[3]
-
Precipitation: If reactants or the product precipitate out of solution, it will affect the absorbance readings.[3] Visually inspect the solution for any turbidity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Methyltetrazine-TCO reaction?
A1: The reaction is a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (the diene) and the TCO (the dienophile).[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), which drives the reaction to completion.[1][5] The process is catalyst-free, highly selective, and has exceptionally fast kinetics.[1]
Q2: What are the main advantages of using the Methyltetrazine-TCO system?
A2: This ligation chemistry offers several key benefits:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for use in living systems and with sensitive biological molecules.[1][5]
-
Speed: It is one of the fastest known bioorthogonal reactions, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[1] This allows for efficient labeling even at very low concentrations.[1]
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines and thiols.[1][5]
-
Stability: Methyl-substituted tetrazines exhibit good stability in aqueous media, making them a reliable choice for a variety of applications.[1]
Q3: How can I monitor the progress of the reaction?
A3: Several methods can be used to monitor the reaction progress:
-
UV-Vis Spectroscopy: The disappearance of the characteristic absorbance of the tetrazine moiety in the visible range (typically 510-550 nm) can be monitored over time.[5][6]
-
Fluorescence Spectroscopy: If one of the reactants is a fluorophore-quencher pair, the reaction can be monitored by the increase in fluorescence ("turn-on") as the quencher is separated from the fluorophore.[7][8][9]
-
NMR Spectroscopy: ¹H NMR can be used to observe the disappearance of reactant peaks and the appearance of product peaks.
-
Chromatography (HPLC/LC-MS, TLC): These techniques can be used to separate and quantify the reactants and the product over time. LC-MS has the added advantage of confirming the mass of the product.[3]
Q4: Can this reaction be performed in aqueous buffers?
A4: Yes, the Methyltetrazine-TCO ligation is compatible with aqueous buffers, typically in the pH range of 6-9.[1][5] However, the stability of your specific reagents and biomolecules in the chosen buffer should always be considered.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for monitoring Methyltetrazine-TCO reactions.
Table 1: Reaction Conditions and Kinetic Data
| Parameter | Typical Value(s) | Notes |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO derivatives.[1] |
| Reactant Concentration | 50 µM - 500 µM | Can be lower for in vivo applications.[2][10] |
| Temperature | 4°C, 25°C (RT), 37°C | Reaction rate increases with temperature.[1][11] |
| pH | 6.0 - 9.0 | Generally has a minor effect on the reaction rate.[1] |
| Solvent | Aqueous buffers (PBS, HEPES), Organic co-solvents (DMSO, DMF) | Co-solvents can improve solubility.[1][2] |
Table 2: Spectroscopic and Chromatographic Monitoring Parameters
| Monitoring Technique | Parameter | Typical Value/Observation |
| UV-Vis Spectroscopy | Tetrazine λmax | 510 - 550 nm[5][6] |
| Observation | Decrease in absorbance at λmax over time. | |
| Fluorescence Spectroscopy | Excitation/Emission λ | Dependent on the fluorophore used. |
| Observation | Increase in fluorescence intensity ("turn-on").[7][12] | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Disappearance of characteristic reactant protons and appearance of new product protons. |
| HPLC/LC-MS | Retention Time | Reactants and product will have distinct retention times. |
| Mass-to-Charge (m/z) | Confirmation of product mass. | |
| TLC | Rf Value | Product will have a different Rf value compared to reactants. |
Experimental Protocols
Protocol 1: Monitoring by UV-Vis Spectroscopy
This protocol outlines the general steps for determining the reaction kinetics by monitoring the disappearance of the tetrazine absorbance.
Materials:
-
Stopped-flow spectrophotometer (for fast reactions) or a standard UV-Vis spectrophotometer
-
Stock solutions of methyltetrazine and TCO derivatives of known concentrations in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable baseline.
-
Prepare Solutions: Dilute the stock solutions in the reaction buffer to the desired final concentrations. For pseudo-first-order kinetics, one reactant (typically the TCO derivative) should be in at least 10-fold excess.[10]
-
Blank Measurement: Use the reaction buffer as a blank to zero the instrument at the tetrazine's λmax (typically 520-530 nm).
-
Initiate Reaction:
-
For standard spectrophotometer: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start the measurement. Add the methyltetrazine solution, mix quickly and thoroughly, and immediately begin recording the absorbance over time.[3]
-
For stopped-flow spectrophotometer: Load the methyltetrazine solution into one syringe and the TCO solution into the other. Rapidly mix the solutions and monitor the decrease in absorbance.[7][10]
-
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).[3] The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.[10]
Protocol 2: Monitoring by HPLC/LC-MS
This protocol describes how to monitor the reaction by analyzing aliquots at different time points.
Materials:
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)
-
Reaction components (methyltetrazine, TCO derivative, buffer)
-
Quenching solution (e.g., a scavenger for one of the reactants or rapid dilution)
Procedure:
-
Reaction Setup: In a vial at a controlled temperature, combine the methyltetrazine and TCO solutions at known concentrations in the reaction buffer.
-
Time Points: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid dilution with the mobile phase or by adding a scavenger.[3]
-
HPLC/LC-MS Analysis: Inject the quenched samples into the HPLC or LC-MS system.
-
Data Analysis: Integrate the peak areas of the reactants and the product in the chromatograms. Plot the concentration of the reactants or product as a function of time to determine the reaction rate.
Visualizations
Caption: Workflow for monitoring a Methyltetrazine-TCO reaction.
Caption: A troubleshooting guide for slow reactions.
Caption: The Methyltetrazine-TCO reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Conjugation Purification of Methyltetrazine-PEG25-acid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Methyltetrazine-PEG25-acid and need to remove the excess, unreacted reagent after conjugation to a biomolecule, such as an antibody. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound after conjugation?
A1: The three most common and effective methods for removing small molecules like excess this compound from larger biomolecules are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, required purity, process time, and available equipment.
Q2: How do I choose the right purification method for my experiment?
A2: The selection of the optimal purification method depends on your specific experimental needs:
-
Dialysis: Ideal for small to medium sample volumes where processing time is not a critical factor. It is a gentle method that is easy to set up.
-
Size Exclusion Chromatography (SEC): Offers high resolution and is suitable for achieving a high degree of purity. It can be used for both small and large-scale preparations.
-
Tangential Flow Filtration (TFF): The most scalable method, suitable for large volumes and process development. It is a relatively fast technique for buffer exchange and removal of small molecules.
Q3: Can the Methyltetrazine or PEG component of the linker interfere with the purification process?
A3: Yes, both moieties can influence the purification:
-
Methyltetrazine: This group can impart some hydrophobicity to the molecule. In methods like SEC, this could potentially lead to non-specific interactions with the chromatography resin, causing peak tailing or reduced recovery.
-
PEG (Polyethylene Glycol): The PEG25 chain increases the hydrodynamic radius of the molecule it is attached to. This is the principle behind its separation in SEC. However, the flexibility and hydration shell of PEG can sometimes lead to anomalous migration behavior. In TFF, the PEG component does not typically pose a significant issue for removal of the unconjugated linker.
Q4: How can I quantify the amount of residual this compound in my purified sample?
A4: Quantifying the removal of the excess PEGylated linker is crucial. Techniques like Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) with UV and/or Refractive Index (RI) detection can be used.[1][2] The RI detector is particularly useful for quantifying PEG, which has a poor UV absorbance.[1][2]
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for each purification method. Please note that the exact values can vary depending on the specific biomolecule, conjugation efficiency, and experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >90% | >95% | 95-98% |
| Excess Reagent Removal | >99% (with sufficient buffer exchanges) | >99% | >99% (typically after 5-10 diavolumes)[3] |
| Processing Time | 12-48 hours | 0.5-2 hours per run | 1-4 hours |
| Scalability (Sample Volume) | 1 µL - 100 mL | 100 µL - Liters | 10 mL - >1000 L |
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess this compound
This protocol is suitable for purifying antibody conjugates in volumes ranging from 1 to 15 mL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies (IgG MW ~150 kDa).
-
Dialysis Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Large beaker (volume at least 100 times the sample volume).
-
Magnetic stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer according to the manufacturer's instructions. This step is crucial to remove any preservatives and ensure the membrane is permeable.
-
Load the Sample: Carefully load your conjugation reaction mixture into the prepared dialysis tubing/cassette. Ensure to leave some space for potential volume changes. Securely seal the tubing/cassette.
-
First Dialysis Step: Immerse the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 2L for a 10 mL sample). Place the beaker on a magnetic stir plate and stir gently.[4] Dialyze for 2-4 hours.
-
Buffer Exchange 1: Discard the dialysis buffer and replace it with fresh, cold buffer. Continue dialysis for another 2-4 hours.
-
Buffer Exchange 2 (Overnight): Change the buffer again and continue the dialysis overnight at 4°C.[5]
-
Final Buffer Exchange: Perform one final buffer exchange for 2-4 hours.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Gently open it and recover the purified antibody conjugate using a pipette.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol is designed for the purification of antibody conjugates using a pre-packed SEC column on a liquid chromatography system.
Materials:
-
Liquid Chromatography (LC) system (e.g., FPLC, HPLC).
-
SEC column with an appropriate fractionation range for your antibody conjugate (e.g., a column suitable for separating proteins in the 10-600 kDa range).
-
SEC Running Buffer (e.g., PBS, pH 7.4). Ensure the buffer is degassed.
-
Sample clarification device (0.22 µm syringe filter).
-
Fraction collector.
Procedure:
-
System and Column Equilibration: Equilibrate the LC system and the SEC column with at least 2-3 column volumes of running buffer until a stable baseline is achieved.[6]
-
Sample Preparation: Clarify your conjugation reaction mixture by passing it through a 0.22 µm filter to remove any particulates that could clog the column.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should typically not exceed 1-5% of the total column volume to ensure good resolution.[6]
-
Elution: Elute the sample with the running buffer at a constant flow rate. The flow rate should be optimized for your specific column and separation needs (typically 0.5-1.0 mL/min for analytical scale columns).
-
Fraction Collection: Collect fractions as the sample elutes from the column. The antibody conjugate, being larger, will elute first, followed by the smaller, excess this compound.
-
Analysis of Fractions: Analyze the collected fractions using UV absorbance at 280 nm to identify the protein-containing fractions. Pool the fractions containing the purified antibody conjugate.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol provides a general guideline for using a lab-scale TFF system to purify antibody conjugates.
Materials:
-
TFF system with a pump, reservoir, pressure gauges, and tubing.
-
TFF cassette or hollow fiber membrane with a suitable MWCO (e.g., 30 kDa for an antibody).
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
Collection and waste containers.
Procedure:
-
System Preparation and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system and membrane with water and then with the diafiltration buffer to remove any storage solutions and to equilibrate the membrane.
-
Sample Loading: Load the conjugation reaction mixture into the system reservoir.
-
Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system and directing the permeate to waste until the desired volume is reached.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Buffer Exchange: Continue the diafiltration for 5-10 diavolumes to ensure complete removal of the excess this compound. A diavolume is equal to the volume of the sample in the reservoir.
-
Final Concentration: After diafiltration, stop adding buffer and allow the system to concentrate the purified antibody conjugate to the desired final volume.
-
Sample Recovery: Recover the concentrated and purified product from the system.
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | - Protein precipitation. - Protein binding to the dialysis membrane. | - Ensure the dialysis buffer is compatible with your protein's stability (check pH, ionic strength). - For dilute samples, consider adding a carrier protein like BSA (if compatible with downstream applications). |
| Sample Volume Increased Significantly | - Osmotic pressure difference between the sample and the dialysis buffer. | - Ensure the ionic strength of your sample and the dialysis buffer are similar at the start of dialysis. If necessary, perform a step-wise dialysis with intermediate buffer concentrations. |
| Incomplete Removal of Contaminants | - Insufficient dialysis time or buffer volume. - Inappropriate MWCO of the membrane. | - Increase the duration of dialysis and the number of buffer changes. - Use a larger volume of dialysis buffer. - Ensure the MWCO of the membrane is appropriate for retaining your protein while allowing the small molecule to pass through. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution (Peak Overlap) | - Sample volume too large. - Flow rate too high. - Inappropriate column for the size of the molecules. | - Reduce the sample injection volume. - Decrease the flow rate to allow for better separation. - Select a column with a fractionation range that is optimal for separating your antibody conjugate from the small PEGylated linker. |
| Peak Tailing | - Non-specific interactions between the sample and the column matrix. | - Increase the salt concentration in the running buffer (e.g., up to 0.5 M NaCl) to minimize ionic interactions.[7] - If hydrophobicity is an issue, consider adding a small amount of a non-ionic detergent or organic solvent to the running buffer (test for compatibility with your protein first). |
| Low Recovery | - Protein adsorption to the column or system tubing. | - Ensure the column and LC system are well-passivated, especially when working with "sticky" proteins. - Check for and remove any precipitates in the sample before injection. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Flux (Slow Filtration) | - Membrane fouling. - High protein concentration leading to high viscosity. - Incorrect transmembrane pressure (TMP). | - Optimize the cross-flow rate to minimize the formation of a gel layer on the membrane surface. - If the protein concentration is very high, consider diluting the sample before TFF. - Operate at the optimal TMP for your specific membrane and product. |
| Low Protein Recovery | - Protein adsorption to the membrane. - Protein aggregation due to shear stress. | - Select a membrane material with low protein binding properties (e.g., regenerated cellulose). - Optimize the pump speed to minimize shear stress on the protein. - Ensure proper recovery from the system by flushing with buffer after the process. |
| Incomplete Removal of Small Molecules | - Insufficient number of diavolumes. - Membrane is not fully retentive for the protein. | - Increase the number of diafiltration volumes (typically 5-10 are sufficient). - Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your protein to ensure high retention.[8] |
Visualizing Experimental Workflows
Caption: Workflow for the purification of antibody conjugates.
Caption: A logical approach to troubleshooting purification issues.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. The Introduction of Antibody Purification - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Validation & Comparative
Validating Methyltetrazine-PEG25-acid Conjugation Efficiency: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the efficiency of chemical ligation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the conjugation efficiency of Methyltetrazine-PEG25-acid, a popular reagent in click chemistry. We present detailed experimental protocols, comparative data, and an overview of alternative analytical techniques to ensure robust and reliable characterization of your bioconjugates.
High-Performance Liquid Chromatography (HPLC) for Conjugation Efficiency
HPLC is a cornerstone technique for the analysis of bioconjugates, offering high-resolution separation of reactants, products, and impurities.[] Both Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) are powerful methods for monitoring the progress of a conjugation reaction and quantifying its efficiency.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[2] The conjugation of a hydrophilic PEG linker, such as this compound, to a biomolecule (e.g., a protein or peptide) will typically result in a significant change in its retention time on a reverse-phase column. The unconjugated biomolecule, being generally more hydrophobic than the PEGylated product, will have a longer retention time. By monitoring the decrease in the peak area of the starting biomolecule and the appearance of a new, earlier-eluting peak corresponding to the conjugate, the conjugation efficiency can be accurately calculated.[3][4]
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size) in solution.[5] The addition of a PEG chain increases the size of the biomolecule, leading to an earlier elution time from the SEC column.[6][7] This method is particularly useful for assessing the presence of aggregates, which would elute even earlier than the desired conjugate, and for separating unreacted PEG reagent from the final product.[8][9]
Experimental Protocol: RP-HPLC Method for Monitoring Conjugation
This protocol provides a general framework for validating the conjugation of this compound to a protein via RP-HPLC.
Materials:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV-Vis detector.
-
Column: A C4 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). C4 columns are often preferred for larger proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample: Aliquots of the conjugation reaction mixture at different time points (e.g., 0, 1, 2, 4, and 24 hours), and purified conjugate.
-
Controls: Unconjugated biomolecule and this compound standards.
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction aliquots and controls to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a fixed volume (e.g., 10 µL) of each sample and control onto the column.
-
Elution Gradient: Apply a linear gradient to elute the components. A typical gradient might be:
-
5-60% B over 30 minutes
-
60-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and re-equilibrate for 10 minutes
-
-
Detection: Monitor the elution profile at a wavelength of 280 nm for protein absorbance and, if possible, at the characteristic absorbance wavelength of the tetrazine moiety (around 320 nm or 520-540 nm, though the latter has a much lower extinction coefficient).[10]
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated biomolecule and the this compound conjugate based on their retention times. The conjugate is expected to elute earlier than the unconjugated biomolecule.
-
Integrate the peak areas for both the unconjugated starting material and the conjugated product in the chromatograms from each time point.
-
Calculate the conjugation efficiency at each time point using the following formula[11]:
-
Quantitative Data Summary
The following table presents representative data from an RP-HPLC analysis of a protein conjugation reaction with this compound.
| Sample | Retention Time (min) - Unconjugated Protein | Peak Area - Unconjugated Protein | Retention Time (min) - Conjugate | Peak Area - Conjugate | Calculated Conjugation Efficiency (%) |
| T = 0 hr | 20.5 | 1,000,000 | - | 0 | 0 |
| T = 1 hr | 20.5 | 550,000 | 18.2 | 450,000 | 45 |
| T = 4 hr | 20.5 | 150,000 | 18.2 | 850,000 | 85 |
| T = 24 hr | 20.5 | 50,000 | 18.2 | 950,000 | 95 |
Visualizing the Workflow
Caption: Experimental workflow for HPLC-based validation of conjugation efficiency.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can provide complementary or alternative information for validating your this compound conjugation.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation by hydrophobicity.[2] | High resolution, quantitative, can monitor reaction kinetics. | Can be denaturing for some proteins, requires method development. |
| SEC-HPLC | Separation by size.[5] | Non-denaturing, provides information on aggregation.[7] | Lower resolution for species of similar size, may not separate unconjugated from mono-conjugated species effectively. |
| HIC-HPLC | Separation by hydrophobicity under non-denaturing conditions.[12] | Non-denaturing, sensitive to changes in surface hydrophobicity upon conjugation.[13][14] | Requires high salt concentrations, which may not be suitable for all samples. |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Simple, widely available, provides a visual representation of the molecular weight shift upon conjugation.[15] | Low resolution, semi-quantitative, not suitable for precise efficiency determination. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Provides precise mass of the conjugate, can determine the degree of labeling (number of PEG chains per molecule).[16] | Can be complex to interpret for heterogeneous samples, may require specialized instrumentation (e.g., LC-MS). |
| UV-Vis Spectroscopy | Measures the absorbance of light by the tetrazine and biomolecule. | Quick and simple for estimating the degree of labeling if the extinction coefficients are known. | Prone to interference from other absorbing species, does not provide information on purity or aggregation. |
Logical Relationships in Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatogram Detail [sigmaaldrich.com]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. wjbphs.com [wjbphs.com]
The Influence of PEG Linker Length on Bioconjugate Stability and Solubility: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the various components of a bioconjugate, the linker plays a critical role in modulating its physicochemical and biological properties. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to enhance the pharmacokinetic profile of bioconjugates. The length of the PEG linker is a key design parameter that significantly impacts the stability and solubility of the final conjugate. This guide provides an objective comparison of how different PEG linker lengths affect these crucial attributes, supported by experimental data and detailed methodologies.
Impact on Stability: Longer PEG Chains Can Enhance Thermal Stability and Reduce Aggregation
The conjugation of PEG to a biomolecule, a process known as PEGylation, can have a profound effect on its structural stability. The length of the PEG chain is a critical factor in this regard, with longer chains generally imparting greater stability. This is attributed to the "shielding" effect of the PEG molecule, which can protect the protein from proteolytic degradation and reduce its propensity to aggregate.
An increase in the length of the PEG linker can lead to enhanced thermal stability, as evidenced by an increase in the melting temperature (Tm) of the bioconjugate. This stabilization is thought to arise from the steric hindrance provided by the larger PEG molecule, which restricts protein unfolding.[1][2][3] Furthermore, the hydrophilic nature of PEG can help to solvate the protein surface, further contributing to its stability.[4][5]
Longer PEG chains have also been shown to be more effective at preventing aggregation.[1] The flexible and hydrophilic PEG chains create a hydration shell around the bioconjugate, which can mask hydrophobic patches on the protein surface that might otherwise lead to self-association and aggregation.[4][6]
Comparative Thermal Stability of PEGylated Alpha-1 Antitrypsin
The following table summarizes the thermodynamic parameters for the unfolding of alpha-1 antitrypsin (AAT) conjugated with PEG linkers of different lengths and structures. The data demonstrates that while PEGylation, in this case, did not drastically alter the thermodynamic stability (ΔG°(H2O) and Cm), it significantly impacted the propensity for heat-induced aggregation.
| Bioconjugate | ΔG°(H2O) (kJ·mol−1) | Cm (M) | Aggregation Onset (°C) |
| Unmodified AAT | 16.3 ± 2.3 | 0.8 ± 0.2 | ~55 |
| AAT-PEG 30kDa (linear) | 15.9 ± 1.5 | 0.8 ± 0.1 | >90 |
| AAT-PEG 40kDa (linear) | 16.8 ± 1.9 | 0.8 ± 0.1 | >90 |
| AAT-PEG 40kDa (2-armed) | 15.5 ± 2.1 | 0.7 ± 0.1 | >90 |
Data synthesized from a study on the stability of PEGylated alpha-1 antitrypsin.[1][2]
Impact on Solubility: A Clear Advantage for Longer PEG Linkers
One of the most well-established benefits of PEGylation is the enhancement of bioconjugate solubility.[4][5][6] This is particularly crucial for biomolecules that are inherently hydrophobic or prone to precipitation in aqueous environments. The highly hydrophilic nature of the repeating ethylene (B1197577) glycol units of the PEG chain increases the overall hydrophilicity of the bioconjugate, leading to improved solubility.
As the length of the PEG linker increases, the solubility of the bioconjugate generally increases.[4][6] This is due to the larger hydrodynamic volume and the increased number of water molecules that can be associated with the longer PEG chain. This enhanced solubility is a significant advantage in drug formulation and delivery, as it can prevent aggregation and allow for higher dosing concentrations.
Experimental Protocols
To aid researchers in their evaluation of bioconjugate stability and solubility, detailed methodologies for key experiments are provided below.
Determination of Thermal Stability by Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a high-throughput method used to determine the thermal stability of proteins.[7][8][9]
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the dye binds to the newly exposed hydrophobic core, resulting in an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm), a key indicator of thermal stability.
Materials:
-
Purified bioconjugate
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
-
Appropriate buffer for the bioconjugate
Procedure:
-
Prepare a master mix containing the bioconjugate at a final concentration of 1-5 µM and the fluorescent dye at the manufacturer's recommended concentration in the appropriate buffer.
-
Aliquot the master mix into a 96-well or 384-well PCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature. The midpoint of the sigmoidal curve represents the Tm.
Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius.[10][11][12][13][14] It is widely used to detect and quantify aggregates in bioconjugate preparations.
Principle: The sample is passed through a column packed with a porous stationary phase. Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as the monomeric bioconjugate, can enter the pores, resulting in a longer retention time.
Materials:
-
Purified bioconjugate sample
-
SEC column with an appropriate pore size for the expected size range of the bioconjugate and its aggregates
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Mobile phase (typically a buffered saline solution, e.g., phosphate-buffered saline)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the bioconjugate sample by diluting it in the mobile phase to an appropriate concentration.
-
Inject a defined volume of the sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the eluent using a UV detector (typically at 280 nm for proteins) or other suitable detector.
-
Analyze the resulting chromatogram. The presence of peaks eluting earlier than the main monomer peak indicates the presence of aggregates. The area under each peak can be used to quantify the relative amounts of monomer and aggregates.
Measurement of Solubility
Determining the solubility of a bioconjugate is essential for formulation development.[15][16][17][18][19] A common method is the shake-flask method.
Principle: An excess amount of the bioconjugate is equilibrated with a specific solvent (e.g., formulation buffer) for a defined period. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved bioconjugate is determined.
Materials:
-
Lyophilized or concentrated bioconjugate
-
Solvent of interest (e.g., water, buffer)
-
Shaker or rotator
-
Centrifuge
-
Method for quantifying the bioconjugate concentration (e.g., UV-Vis spectroscopy, ELISA)
Procedure:
-
Add an excess amount of the bioconjugate to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the bioconjugate in the supernatant using a suitable analytical method. This concentration represents the solubility of the bioconjugate in that solvent.
Visualizing the Impact and Workflow
To better illustrate the concepts and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 19. lup.lub.lu.se [lup.lub.lu.se]
The Long and Short of It: Methyltetrazine-PEG25-acid vs. Shorter PEG Chain Linkers for In Vivo Applications
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of a therapeutic or diagnostic agent's in vivo performance. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the long-chain Methyltetrazine-PEG25-acid linker against its shorter PEG chain counterparts, supported by experimental data from analogous systems to inform the rational design of next-generation bioconjugates.
The length of a PEG linker in a methyltetrazine-containing bioconjugate, used in pre-targeted radioimmunotherapy, antibody-drug conjugates (ADCs), and other targeted therapies, profoundly influences its behavior in a biological system.[1][2] A longer PEG chain, such as in this compound, can impart distinct advantages in terms of pharmacokinetics and biodistribution, though these benefits are often weighed against potential trade-offs in reaction kinetics and in vitro potency.[3][4]
Comparative Analysis of PEG Linker Length on In Vivo Performance
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates
| PEG Linker Length | System | Key Pharmacokinetic Parameters | Fold Change vs. Shorter Linker/No PEG | Reference |
| Short (e.g., PEG4, PEG8) | Non-binding IgG-MMAE (DAR 8) | Clearance Rate: ~4.5 mL/kg/day | ~1.9x lower clearance vs. No PEG | [2] |
| Long (e.g., PEG12, PEG24) | PEGylated glucuronide-MMAE linker | Slower clearance observed with PEG8 and longer chains. | Longer chains did not provide a significant further advantage in clearance over PEG8. | [5] |
| Very Long (e.g., 4kDa, 10kDa) | Affibody-MMAE Conjugate | Half-life Extension: 2.5-fold (4kDa), 11.2-fold (10kDa) | Compared to no PEG insertion. | [3][6] |
Table 2: Influence of PEG Linker Length on In Vivo Efficacy and Biodistribution
| PEG Linker Length | System | Efficacy/Biodistribution Outcome | Key Findings | Reference |
| Short (e.g., PEG8) | Trastuzumab Immuno-PET | Faster blood clearance, maintained tumor uptake. | Resulted in high-contrast images. | [7] |
| Long (e.g., PEG11) | DOTA-tetrazine probe (pre-targeting) | Reduced liver uptake. | Increased hydrophilicity reduces non-specific uptake. | [8] |
| Very Long (e.g., 10kDa) | Folate-linked liposomes | Increased tumor accumulation. | Tumor size reduced by >40% compared to 2k or 5k PEG linkers. | [9] |
Table 3: Qualitative Comparison of Long vs. Short Methyltetrazine-PEG-Acid Linkers
| Property | Methyltetrazine-PEG-Acid (Shorter Chain, e.g., PEG4, PEG8) | This compound (Longer Chain) | Rationale & Considerations |
| Solubility | Improved | Highly Improved | The longer PEG chain in PEG25 significantly enhances the aqueous solubility of hydrophobic tetrazine moieties.[8] |
| Pharmacokinetics | Shorter half-life, faster clearance. | Longer half-life, slower clearance, increased AUC. | The larger hydrodynamic radius of the PEG25 linker reduces renal filtration and proteolytic degradation.[10][11] |
| Tumor Penetration | Potentially better for smaller constructs. | May be hindered for very large conjugates. | While longer circulation can lead to higher tumor accumulation (EPR effect), the size of the entire conjugate is a factor. |
| In Vivo Reaction Kinetics | Faster | Potentially Slower | Very long PEG chains may introduce steric hindrance, possibly slowing the in vivo reaction rate with a trans-cyclooctene (B1233481) (TCO)-modified target.[8] |
| Non-Specific Uptake | Moderate reduction. | Significant reduction in organs like the liver. | Increased hydrophilicity minimizes non-specific binding to tissues.[8] |
| Immunogenicity | Lower risk. | Potential for anti-PEG antibody formation with repeated administration. | The immunogenicity of PEG is a consideration for clinical applications.[12] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Conceptual diagram of a bioconjugate with a Methyltetrazine-PEG linker.
Caption: Experimental workflow for comparing linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in comparing bioconjugates with different Methyltetrazine-PEG-acid linker lengths.
Protocol 1: Synthesis and Characterization of Methyltetrazine-PEG-Antibody Conjugates
-
Antibody Modification (if necessary): If conjugating to a native antibody, partial reduction of disulfide bonds can be achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups.
-
Activation of Methyltetrazine-PEG-acid: The carboxylic acid group of Methyltetrazine-PEG-acid (short chain and PEG25) is activated using a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The activated Methyltetrazine-PEG-linker is added to the antibody solution (or other amine-containing biomolecule) at a specific molar ratio and incubated under controlled pH and temperature to allow for covalent bond formation.
-
Purification: The resulting conjugate is purified using size-exclusion chromatography (SEC) to remove unconjugated linkers and potential aggregates.
-
Characterization: The drug-to-antibody ratio (DAR) or degree of labeling is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and integrity of the conjugate are assessed by SDS-PAGE and SEC.
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Healthy mice (e.g., BALB/c) are used.
-
Administration: The conjugates with short and long PEG linkers are administered intravenously at a predetermined dose.
-
Blood Sampling: Blood samples are collected via tail vein or retro-orbital bleeding at multiple time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the conjugate in plasma is determined using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance, are calculated using pharmacokinetic modeling software.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Tumor Implantation: A human cancer cell line overexpressing the target antigen is cultured. A specific number of cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, short PEG-linker conjugate, long PEG25-linker conjugate).
-
Treatment: The conjugates are administered at a specified dose and schedule (e.g., once a week for three weeks).
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The length of the PEG linker is a critical design parameter for Methyltetrazine-functionalized bioconjugates, with a significant impact on their therapeutic or diagnostic potential. A long-chain linker like this compound is generally expected to enhance pharmacokinetic properties, leading to longer circulation times and potentially greater accumulation at the target site.[9][10] This can be particularly advantageous for improving the efficacy of therapeutic payloads or enhancing the signal in imaging applications.[1][10] However, a potential trade-off with reduced in vitro potency or slower in vivo reaction kinetics due to steric hindrance may exist.[4][8] Conversely, shorter PEG linkers may be preferable when rapid clearance of the unbound agent is desired to minimize background signal or off-target effects.[7] The optimal PEG linker length is likely context-dependent, influenced by the specific biomolecule, the payload or imaging agent, and the biological target.[5] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new targeted agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
A Comparative Analysis of Methyltetrazine Stability in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling a myriad of applications in chemical biology, drug delivery, and molecular imaging. The stability of the tetrazine moiety is a critical parameter that dictates its utility, particularly for in vivo applications where the molecule must persist in a complex biological environment. This guide provides a comparative analysis of the stability of methyltetrazine derivatives against other commonly used tetrazines, supported by experimental data.
A general principle in tetrazine chemistry is the trade-off between reactivity and stability.[1][2] Electron-withdrawing substituents on the tetrazine ring enhance its reactivity in the iEDDA reaction but concurrently decrease its stability in aqueous or biological media by making it more susceptible to nucleophilic attack and degradation.[1][3][4] Conversely, electron-donating groups, such as the methyl group, tend to enhance the stability of the tetrazine ring.[5]
Quantitative Stability Data
The following table summarizes the stability of various tetrazine derivatives in different media, highlighting the favorable stability profile of methyl-substituted tetrazines. The data is presented as the percentage of intact tetrazine remaining after incubation under specified conditions.
| Tetrazine Derivative | Substituents | Medium | Incubation Time (hours) | Temperature (°C) | % Intact Tetrazine | Reference |
| MePh | Methyl, Phenyl | Cell Growth Medium | 12 | 37 | >95% | [1][2] |
| Me2Pyr | Methyl, 2-pyridyl | Cell Growth Medium | 12 | 37 | ~85% | [1][2] |
| Me3Pyr | Methyl, 3-pyridyl | Cell Growth Medium | 12 | 37 | ~85% | [1][2] |
| Me4Pyr | Methyl, 4-pyridyl | Cell Growth Medium | 12 | 37 | ~30% | [1][2] |
| Dipyridyl-s-tetrazine | 2 x Pyridyl | 1:9 DMSO/PBS (pH 7.4) | 12 | 37 | ~15-40% | [3][4] |
| Pyrimidyl-substituted tetrazine | Pyrimidyl | 1:9 DMSO/PBS (pH 7.4) | 12 | 37 | ~15-40% | [3][4] |
| Phenyl tetrazine | Phenyl | 1:9 DMSO/PBS (pH 7.4) | 12 | 37 | >75% | [3][4] |
| Hydroxyl-substituted tetrazines | Hydroxyl, Phenyl/Alkyl | 1:9 DMSO/PBS (pH 7.4) | 12 | 37 | ~90-100% | [3][4] |
| Alkyl substituted tetrazines | Alkyl | PBS (pH 7.4) | 10 | 37 | >96% | [5] |
Experimental Protocols
The stability of tetrazine derivatives is typically assessed by monitoring their degradation over time in a physiologically relevant medium. A general experimental protocol is as follows:
-
Preparation of Tetrazine Solution: A stock solution of the tetrazine derivative is prepared in an organic solvent such as DMSO. This stock solution is then diluted to a final working concentration (e.g., 100 µM) in the desired aqueous medium (e.g., phosphate-buffered saline (PBS) pH 7.4, or cell culture medium).
-
Incubation: The tetrazine solution is incubated at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Spectrophotometric Monitoring: The stability of the tetrazine is monitored by measuring the decrease in its characteristic absorbance in the visible region of the spectrum (typically around 515-540 nm) over time using a UV-Vis spectrophotometer.[3][4][5] Measurements are taken at regular intervals.
-
Data Analysis: The percentage of remaining intact tetrazine at each time point is calculated relative to the initial absorbance. The data can be plotted as percent remaining versus time to visualize the degradation kinetics. For a more quantitative comparison, the half-life (t₁/₂) of the tetrazine derivative can be determined by fitting the data to a first-order decay model.[6]
Factors Influencing Tetrazine Stability
The stability of a tetrazine derivative is a multifactorial property influenced by its electronic and steric characteristics. The following diagram illustrates the key factors that govern the stability of the tetrazine core.
Caption: Factors influencing the stability of tetrazine derivatives.
Conclusion
The selection of a tetrazine derivative for a specific bioorthogonal application requires careful consideration of the balance between reactivity and stability. Methyl-substituted tetrazines, and other derivatives with electron-donating or sterically hindering groups, generally exhibit enhanced stability in aqueous and biological media, making them well-suited for applications requiring long incubation times or in vivo persistence. Conversely, for applications demanding rapid kinetics at low concentrations, more reactive, albeit less stable, tetrazines with electron-withdrawing substituents may be more appropriate. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of bioorthogonal chemistry experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Speed of Precision: A Comparative Guide to Methyltetrazine-PEG and Other Bioorthogonal Click Chemistries
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a bioorthogonal reaction is a critical decision that can significantly impact experimental success. Among the key parameters guiding this choice, reaction kinetics stand out as a decisive factor, particularly in dynamic biological systems where speed and efficiency are paramount. This guide provides an objective comparison of the reaction kinetics of Methyltetrazine-PEG with other prominent click chemistries, supported by experimental data, to empower informed decisions in your research endeavors.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene, has emerged as one of the fastest bioorthogonal reactions currently available.[1][2] This rapid, catalyst-free ligation offers substantial advantages for applications demanding high efficiency at low reactant concentrations, such as in vivo imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[3][4]
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower concentrations and shorter reaction times. The following table summarizes the reported k₂ values for the methyltetrazine-based IEDDA reaction and other widely used click chemistries, including Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| IEDDA | Methyltetrazine-PEG | trans-Cyclooctene (TCO) | ~1,000 - 30,000 [5][6] | Aqueous media, 25-37°C |
| IEDDA | Methyltetrazine | Norbornene | ~1 - 10[7] | PBS, 37°C |
| IEDDA | 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000[6][8] | 9:1 Methanol:Water, 25°C |
| SPAAC | Azide | Dibenzocyclooctyne (DBCO) | 0.1 - 0.9[9] | Various |
| SPAAC | Azide | Bicyclo[6.1.0]nonyne (BCN) | 0.15 - 1.0[9] | Various |
| SPAAC | Azide | Monofluorinated Cyclooctyne (MOFO) | ~0.045[9] | Various |
| CuAAC | Azide | Terminal Alkyne | 10 - 10,000[10][11] | Aqueous buffers with Cu(I) catalyst |
| Staudinger Ligation | Azide | Phosphine | ~0.002[12] | Aqueous media |
Note: The reaction rates can be influenced by factors such as the specific substituents on the reactants, solvent, and temperature.[7][9]
Experimental Protocols
The determination of bioorthogonal reaction kinetics is crucial for understanding and comparing their efficiencies. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method is ideal for rapid reactions, such as the IEDDA reaction between methyltetrazine and TCO, by monitoring the disappearance of the characteristic tetrazine absorbance.[6][13]
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the methyltetrazine-PEG and the dienophile (e.g., TCO-functionalized molecule) of known concentrations in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Reaction buffer to be used as a blank.
Procedure:
-
Instrument Setup: Set the spectrophotometer to the maximum absorbance wavelength (λmax) of the methyltetrazine, typically between 510-550 nm.[13] Equilibrate the instrument to the desired reaction temperature (e.g., 37°C).
-
Loading Syringes: Load one syringe with the methyltetrazine-PEG solution and the other with the dienophile solution. One of the reactants should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Initiation of Reaction: Rapidly mix the two solutions by driving the syringes. The instrument's software will trigger data acquisition upon mixing.
-
Data Acquisition: Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is typically monitored for several half-lives.
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Reactant in excess].
-
Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy
For slower reactions, or to gain more structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the disappearance of reactant signals and the appearance of product signals over time.[1][14]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reactants and the reaction.
-
Solutions of the two reactants of known concentrations.
Procedure:
-
Sample Preparation: In an NMR tube, combine the deuterated solvent and one of the reactants. Obtain an initial spectrum (t=0).
-
Initiation of Reaction: Add the second reactant to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of 1D NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on one of the reactants and a proton on the product in each spectrum.
-
Plot the concentration of the reactant (calculated from the integral) versus time.
-
Fit the data to the appropriate second-order rate law equation to determine the second-order rate constant (k₂).
-
Visualizing the Chemistry and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, experimental workflows, and a decision-making framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.williams.edu [web.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the In Vivo Stability of Methyltetrazine-PEG Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker in vivo is a key determinant of the therapeutic window, directly influencing pharmacokinetics, biodistribution, and off-target toxicity. This guide provides an objective comparison of the in vivo stability of Methyltetrazine-PEG linkers against other commonly used linkers, supported by available data and detailed experimental methodologies.
Methyltetrazine-PEG linkers have emerged as a powerful tool in bioconjugation, primarily utilized in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO), a type of "click chemistry". This reaction is known for its rapid kinetics and high specificity, forming a stable dihydropyridazine (B8628806) bond.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer further enhances the solubility and in vivo stability of the resulting conjugate.[3][4]
Quantitative Comparison of Linker Stability
While direct head-to-head in vivo stability studies with quantitative half-lives for a wide range of linkers are not extensively available in a single publication, the following table summarizes the known stability characteristics based on their chemical nature and findings from various studies.
| Linker Type | Conjugation Chemistry | Stability Profile | Predominant In Vivo Cleavage/Degradation Mechanism | Relative In Vivo Stability |
| Methyltetrazine-PEG | Inverse-electron-demand Diels-Alder with TCO | High stability of the resulting dihydropyridazine bond. The methyl group on the tetrazine enhances stability compared to unsubstituted tetrazines.[2] The PEG chain contributes to overall stability.[3] | The primary potential degradation pathway for the PEG component is oxidation of the ether backbone, although this is generally a slow process.[5] The dihydropyridazine bond formed upon reaction with TCO is highly stable. | High |
| Maleimide-PEG | Michael addition with thiols (e.g., on cysteines) | Susceptible to retro-Michael addition, leading to deconjugation. Can also undergo hydrolysis of the maleimide (B117702) ring and react with other nucleophiles like histidine. | Retro-Michael addition, hydrolysis. | Moderate |
| Hydrazone | Reaction between a hydrazine (B178648) and a ketone/aldehyde | pH-sensitive; designed to be stable at physiological pH (~7.4) but cleavable at the lower pH of endosomes/lysosomes (~5.0-6.5).[6] | Acid-catalyzed hydrolysis. | Low (by design in circulation) |
| Disulfide | Thiol-disulfide exchange | Cleavable in the reducing environment inside cells (high glutathione (B108866) concentration) but relatively stable in the bloodstream.[6] | Reduction by endogenous thiols (e.g., glutathione). | Moderate to High (in circulation) |
| Peptide (e.g., Val-Cit) | Amide bond formation | Designed to be stable in circulation and cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in tumor lysosomes.[6] | Enzymatic cleavage by proteases. | High (in circulation) |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of linker stability is crucial for the development of effective bioconjugates. The following are detailed methodologies for key experiments to compare the in vivo stability of different linkers.
Pharmacokinetic Study in Animal Models
This study measures the concentration of the intact bioconjugate in the plasma over time.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer the bioconjugates with different linkers intravenously to respective groups of animals at a predetermined dose.
-
Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, and 168h) post-injection.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the intact bioconjugate.
-
-
Analytical Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of antibody-drug conjugate. This method typically uses a capture antibody against the antibody portion of the ADC and a detection antibody against the drug payload.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): To quantify the concentration of the intact bioconjugate and any released payload or metabolites.
-
Biodistribution Study
This study evaluates the accumulation of the bioconjugate in different organs and tissues.
-
Animal Model: Mice are commonly used.
-
Procedure:
-
Administer radiolabeled versions of the bioconjugates with different linkers to respective groups of animals.
-
At selected time points, euthanize the animals and harvest major organs and tissues (e.g., tumor, liver, spleen, kidneys, heart, lungs, and blood).
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), which indicates the extent of bioconjugate accumulation and retention in different tissues.
Visualizing Experimental Workflow and Linker Structures
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of linkers.
Chemical Structures and Degradation Sites of Linkers
Caption: Linker structures and potential points of in vivo degradation.
Conclusion
The choice of linker is a critical parameter in the design of bioconjugates, with a direct impact on their in vivo performance. Methyltetrazine-PEG linkers offer a compelling option due to the high stability of the methyltetrazine moiety and the biocompatibility of the PEG spacer. The IEDDA click chemistry provides a robust and specific conjugation method, leading to a highly stable dihydropyridazine linkage. While direct quantitative comparisons with other linkers are still emerging, the fundamental chemical properties of Methyltetrazine-PEG linkers suggest superior stability compared to more labile systems like maleimide and hydrazone linkers. For applications requiring long circulation times and minimal premature payload release, Methyltetrazine-PEG linkers represent a promising technology in the field of bioconjugation and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. m-PEG-methyltetrazine, MW 2,000 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-PEG-silane | AxisPharm [axispharm.com]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Spectrophotometric Quantification of Methyltetrazine Conjugation
For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation reactions is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics like antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MTz) moiety and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioorthogonal chemistry. This guide provides a detailed comparison of the widely used spectrophotometric method for quantifying MTz conjugation against common alternatives, supported by experimental protocols and data.
Principle of Spectrophotometric Quantification
The most direct method for quantifying the extent of methyltetrazine conjugation to a protein (such as an antibody) is through UV-Vis spectrophotometry. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
By measuring the absorbance of the conjugate solution at two key wavelengths—one for the protein and one for the methyltetrazine—it is possible to calculate the average number of MTz molecules conjugated to each protein. This value is commonly referred to as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).
The two critical wavelengths are:
-
280 nm: The wavelength of maximum absorbance for proteins, primarily due to the presence of tryptophan and tyrosine residues.
-
~520-540 nm or ~310 nm: Methyltetrazine derivatives typically have two characteristic absorbance peaks. A weaker peak in the visible range (~520-540 nm) gives them their characteristic pink/red color and is often used for quantification because there is minimal interference from the protein's absorbance.[1][2][3] A second, stronger absorbance peak is often found in the UV range.
Detailed Experimental Protocol: DOL Calculation by UV-Vis Spectroscopy
This protocol outlines the steps to determine the Degree of Labeling for a methyltetrazine-protein conjugate.
1. Materials and Equipment:
-
Purified methyltetrazine-protein conjugate
-
Unmodified protein (for baseline measurements, if needed)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Pre-Measurement Preparation:
-
Ensure the conjugate sample is homogenous.
-
It is crucial to remove any unreacted, free methyltetrazine from the conjugate solution. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Prepare a "blank" sample using the same buffer as the conjugate solution.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance across a UV-Vis spectrum (e.g., 250 nm to 650 nm) to identify the absorbance maxima.
-
Blank the spectrophotometer with the buffer solution.
-
Measure the absorbance of the purified conjugate solution at two wavelengths:
-
A_280 : Absorbance at 280 nm.
-
A_max : Absorbance at the methyltetrazine's visible peak (e.g., 520 nm).
-
4. Degree of Labeling (DOL) Calculation: The DOL is calculated using the following equations, which account for the absorbance contribution of the methyltetrazine at 280 nm.[1][4]
Step A: Calculate the molar concentration of the Methyltetrazine (MTz).
C_MTz = A_max / (ε_MTz_at_max * l)
Where:
-
C_MTz is the molar concentration of the methyltetrazine.
-
A_max is the absorbance at the MTz's visible peak maximum.
-
ε_MTz_at_max is the molar extinction coefficient of the methyltetrazine at that wavelength.
-
l is the cuvette path length (typically 1 cm).
Step B: Calculate the corrected absorbance of the protein at 280 nm.
A_prot_corrected = A_280 - (A_max * CF)
Where:
-
A_prot_corrected is the corrected absorbance of the protein.
-
A_280 is the total measured absorbance at 280 nm.
-
CF is the Correction Factor = ε_MTz_at_280 / ε_MTz_at_max.
Step C: Calculate the molar concentration of the protein.
C_prot = A_prot_corrected / (ε_prot_at_280 * l)
Where:
-
C_prot is the molar concentration of the protein.
-
ε_prot_at_280 is the molar extinction coefficient of the protein at 280 nm.
Step D: Calculate the final DOL.
DOL = C_MTz / C_prot
Experimental Data and Parameters
Accurate DOL calculation is contingent on using the correct molar extinction coefficients (ε). These values are intrinsic to the specific protein and methyltetrazine derivative used.
| Parameter | Symbol | Typical Value | Notes |
| Protein Absorbance Max | λ_prot | 280 nm | Primarily from Trp and Tyr residues. |
| Protein Extinction Coeff. at 280nm | ε_prot_at_280 | ~210,000 M⁻¹cm⁻¹ | For a typical IgG antibody. This value must be known for the specific protein. |
| Methyltetrazine Vis Absorbance Max | λ_max | ~520 - 540 nm | Responsible for the pink/red color. Varies slightly by derivative.[1][2] |
| MTz Extinction Coeff. at λ_max | ε_MTz_at_max | 300 - 500 M⁻¹cm⁻¹ | This value is relatively low but highly specific.[3] |
| MTz Extinction Coeff. at 280nm | ε_MTz_at_280 | Varies | Must be determined empirically or from the manufacturer for the specific MTz reagent. |
| Correction Factor | CF | Varies | Ratio of MTz absorbance at 280 nm to its absorbance at λ_max. |
Note: The molar extinction coefficients for methyltetrazine can vary based on the specific chemical structure and solvent conditions. It is best to use the value provided by the reagent manufacturer or determine it experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with methyltetrazine and subsequently quantifying the conjugation via UV-Vis spectrophotometry.
References
A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates. The choice between a linear and a branched PEG linker can significantly impact a bioconjugate's solubility, stability, hydrodynamic volume, and, ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific bioconjugation applications.
Key Differences at a Glance
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Single, straight-chain polymer. | Multiple PEG chains extending from a central core. |
| Hydrodynamic Volume | Generally smaller for a given molecular weight. | Larger for a given molecular weight, providing a greater shielding effect.[1] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, with one drug molecule per attachment site. | Can achieve higher DARs by attaching multiple drug molecules to a single linker. |
| Pharmacokinetics | Can have shorter in vivo half-life compared to branched counterparts. | Often exhibit longer in vivo circulation and reduced clearance rates.[2][3] |
| Steric Hindrance | Less steric hindrance, which may be advantageous for binding affinity.[1] | Increased steric hindrance can sometimes negatively impact binding and enzymatic cleavage.[1] |
| Synthesis | Generally simpler and more cost-effective. | More complex synthesis. |
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies, comparing the performance of bioconjugates with linear versus branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells
| Linker Architecture | Linker Length | IC50 (ng/mL) |
| Heterogeneous (Thiol-maleimide) | N/A | ~1 |
| Homogeneous Branched | Short | ~10 |
| Homogeneous Branched | Long (with PEG4 spacer) | ~1 |
Data suggests that for branched linkers, a sufficient spacer length is crucial to avoid steric hindrance that may impede payload release.[4]
Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Clearance Rate |
| Linear PEG | Higher |
| Pendant (Branched) PEG | Lower |
This data indicates that a branched or "pendant" PEG configuration can lead to more favorable pharmacokinetics with slower clearance rates compared to a linear configuration.[3]
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of Linear and Branched PEG Linkers.
Caption: Experimental workflow for comparing ADC efficacy in vitro.
References
Safety Operating Guide
Navigating the Disposal of Methyltetrazine-PEG25-Acid: A Step-by-Step Guide
Hazard Profile and Safety Precautions
Methyltetrazine-PEG25-acid and related compounds are classified as potentially hazardous. The available safety data sheets for similar substances indicate the following potential hazards:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Eye/Face Protection | Wear safety goggles or a face shield.[1][2] |
| Skin and Body Protection | Wear a lab coat or suitable protective clothing.[1][2] |
| Respiratory Protection | Handle in a chemical fume hood to avoid inhaling dust or fumes.[1][2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as special waste, managed by a licensed disposal company in accordance with all national, regional, and local regulations.[1][2]
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-contaminated solid this compound in a clearly labeled, tightly sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste and collected in a separate, clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. In Case of a Spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For dry spills, avoid generating dust. Mix with an inert absorbent material like sand or vermiculite.[1][2]
-
Cleanup: Carefully sweep or scoop the absorbed material into a tightly closed container for disposal.[1][2]
-
Decontamination: Clean the affected area thoroughly.
-
Environmental Protection: Do not allow the material to enter drains or water courses.[1][2][4]
3. Storage Pending Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.
-
Provide the disposal company with a comprehensive list of the waste contents, including any solvents or other chemicals present.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This structured approach ensures that all waste generated from the use of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling Methyltetrazine-PEG25-acid
Disclaimer: No specific Safety Data Sheet (SDS) for Methyltetrazine-PEG25-acid was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including Methyltetrazine-PEG4-acid and other tetrazine derivatives. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related tetrazine compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity but may cause mild irritation.[3] A comprehensive approach to Personal Protective Equipment (PPE) is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound.[3] A face shield should be used if there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1] Gloves must be inspected for integrity before each use and proper removal techniques should be followed to avoid skin contact.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn, fully buttoned, to protect skin and personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area | All work should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
When weighing or transferring the solid, use appropriate tools (e.g., spatula, weigh paper).
-
For creating solutions, add the solvent to the solid slowly to avoid splashing. The compound is soluble in water, DMSO, and DMF.
-
-
Post-Handling:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
